molecular formula C6H6BFO2 B2794660 2-Fluorophenylboronic acid CAS No. 1193-03-9; 1993-03-9

2-Fluorophenylboronic acid

Cat. No.: B2794660
CAS No.: 1193-03-9; 1993-03-9
M. Wt: 139.92
InChI Key: QCSLIRFWJPOENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorophenylboronic acid (CAS 1993-03-9) is a high-value organoboron compound prized for its role as a versatile building block in synthetic chemistry. Its primary application is in Suzuki-Miyaura cross-coupling reactions , a powerful method for forming carbon-carbon bonds, where it is used to introduce the 2-fluorophenyl moiety into more complex molecular architectures . This compound is integral to pharmaceutical development , particularly in the synthesis of fluorinated drug candidates. The introduction of fluorine atoms can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity to biological targets, making this reagent crucial for developing new therapies in areas like oncology and neurology . Furthermore, it finds application in agrochemical synthesis for creating advanced pesticides and herbicides, and in material science for developing specialty polymers and coatings with improved chemical resistance and durability . In research settings, this compound also serves as a key component in novel sensing platforms. It functions as a receptor in electrochemical probe sets for saccharide detection This product is offered in high purity (typically 97% to 98% and above) and is supplied as a white to light yellow crystalline powder . It is recommended to store it in a cool, dark, and dry place, preferably at room temperature or below 15°C . As a chemical reagent, it requires careful handling; appropriate personal protective equipment should be worn as it may cause skin and serious eye irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSLIRFWJPOENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941836
Record name (2-Fluorophenyl)boronato(2-)
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Molecular Weight

139.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993-03-9
Record name (2-Fluorophenyl)boronato(2-)
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Record name 2-Fluorophenylboronic acid
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Foundational & Exploratory

Characterization of 2-Fluorophenylboronic Acid by NMR and Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 2-Fluorophenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. The guide details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Analysis by ¹H, ¹³C, ¹¹B, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic environment.

Data Presentation

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for this compound.

Table 1: ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-37.11 - 7.38m-
H-47.11 - 7.38m-
H-57.11 - 7.38m-
H-67.11 - 7.38m-
B(OH)₂8.67s (broad)-

Note: The aromatic protons (H-3 to H-6) often appear as a complex multiplet. The broad singlet for the boronic acid protons is due to chemical exchange and the quadrupolar nature of the boron nucleus.

Table 2: ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm) Coupling to ¹⁹F (J, Hz)
C-1~120 (broad)-
C-2163.5d, ¹JCF ≈ 250
C-3115.5d, ²JCF ≈ 23
C-4132.0d, ³JCF ≈ 8
C-5124.5d, ⁴JCF ≈ 3
C-6135.0d, ³JCF ≈ 15

Note: The carbon attached to boron (C-1) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: ¹¹B and ¹⁹F NMR Data for this compound

Nucleus Chemical Shift (ppm) Reference
¹¹B28 - 30BF₃·OEt₂
¹⁹F~ -114CFCl₃
Experimental Protocols

Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Solvent Selection: Deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) are recommended solvents. Methanol helps to break up boroxine (B1236090) oligomers by forming the corresponding methyl boronate ester in solution.

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of the chosen deuterated solvent.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief period of sonication may be used to aid dissolution if necessary.

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0 to 16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • ¹¹B NMR:

    • Pulse Program: Single-pulse sequence with proton decoupling.

    • Number of Scans: 128 to 512.

    • Relaxation Delay (d1): 0.1 seconds (due to fast quadrupolar relaxation).

    • Spectral Width: -40 to 80 ppm.

    • Note: A quartz NMR tube is recommended to avoid background signals from borosilicate glass.

  • ¹⁹F NMR:

    • Pulse Program: Single-pulse sequence, often with proton decoupling.

    • Number of Scans: 64 to 256.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: -50 to -250 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Data Presentation

Table 4: Expected Mass Spectrometry Data for this compound

Ion m/z (calculated) m/z (observed) Identity
[M+H]⁺141.0510~141Molecular Ion (protonated)
[M-H₂O+H]⁺123.0405~123Loss of water
[M-B(OH)₂]⁺95.0342~95Loss of boronic acid group

Note: The observed m/z values may vary slightly depending on the ionization technique and instrument calibration. Boronic acids can also form adducts with solvents or form dimeric/trimeric species, which may be observed in the mass spectrum.

Experimental Protocols

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing boronic acids.

  • Solvent System: A mixture of acetonitrile (B52724) and water (e.g., 1:1 v/v) with a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation is typically used.

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent system at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or injection into an LC-MS system.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecular ion [M+H]⁺.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be optimized to control fragmentation).

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

  • Mass Range: m/z 50-500.

Analytical Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the characterization of this compound and the relationships between the different analytical techniques.

analytical_workflow Analytical Workflow for this compound Characterization cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in CD3OD or DMSO-d6 Sample->NMR_Prep MS_Prep Dilute in ACN/H2O with 0.1% Formic Acid Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) NMR_Prep->NMR MS Mass Spectrometry (ESI-MS) MS_Prep->MS Structure Structural Elucidation NMR->Structure MW_Frag Molecular Weight and Fragmentation Pattern MS->MW_Frag Structure->MW_Frag

Caption: Workflow for NMR and MS characterization.

nmr_relationships Interrelation of NMR Data for Structural Confirmation H1 ¹H NMR (Proton Environment) C13 ¹³C NMR (Carbon Skeleton) H1->C13 ¹H-¹³C HSQC/HMBC F19 ¹⁹F NMR (Fluorine Position) H1->F19 ¹H-¹⁹F Coupling Structure Complete Structure of This compound H1->Structure C13->F19 ¹³C-¹⁹F Coupling C13->Structure B11 ¹¹B NMR (Boron Center) B11->Structure F19->Structure

Caption: Relationships between different NMR data.

Unveiling the Solid-State Architecture of 2-Fluorophenylboronic Acid: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2-Fluorophenylboronic acid, a compound of significant interest in synthetic chemistry and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field, offering a detailed overview of its three-dimensional structure and the experimental protocols for its determination.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative description of the unit cell and its contents. This data is crucial for understanding the solid-state packing and intermolecular interactions of the molecule.

Parameter Value
Chemical FormulaC₆H₆BFO₂
Molecular Weight139.92 g/mol
Crystal SystemMonoclinic
Space GroupP 1 2₁/c 1[1]
a5.10172 Å[1]
b5.55660 Å[1]
c22.0587 Å[1]
α90.00°[1]
β94.731°[1]
γ90.00°[1]
Volume622.9 ų
Z4[1]
Calculated Density1.492 g/cm³
R-factor0.0354[1]

Table 1: Crystallographic Data for this compound.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, this compound molecules form hydrogen-bonded dimeric synthons, a common structural motif for phenylboronic acids. These dimers are further organized into a complex supramolecular architecture. The presence of the fluorine atom introduces the possibility of additional weak intermolecular interactions, which can influence the overall crystal packing. A detailed analysis of the bond lengths and angles within the molecule and the intermolecular contacts provides insights into the forces governing the crystal structure.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. The following is a representative protocol based on standard practices for small molecule X-ray crystallography.

Crystallization

Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvents for this purpose include toluene, methanol, or a mixture of solvents. The process involves dissolving the compound in a minimal amount of the chosen solvent at room temperature or with gentle heating, followed by filtration to remove any insoluble impurities. The clear solution is then allowed to stand undisturbed in a loosely covered container, permitting slow evaporation of the solvent and the gradual formation of well-defined crystals over a period of several days.

X-ray Data Collection

A single crystal of suitable size and quality is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The diffractometer rotates the crystal through a series of orientations, and at each orientation, the intensities of the diffracted X-ray beams are recorded.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model is then refined against the experimental data using full-matrix least-squares techniques. In this process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The final refined structure is validated using various crystallographic metrics.

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is illustrated in the diagram below.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Figure 1: Experimental workflow for crystal structure analysis.

This guide provides a foundational understanding of the crystal structure of this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers working with this and related compounds, facilitating further studies in materials science and medicinal chemistry.

References

An In-depth Technical Guide to 2-Fluorophenylboronic Acid: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of 2-fluorophenylboronic acid, a versatile reagent crucial for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, outlines detailed experimental protocols, and presents key workflows and equilibria through visualizations.

Solubility Data

Quantitative Solubility Data

SolventSolubilityTemperature (°C)Method
Dimethyl Sulfoxide (DMSO)100 mg/mLNot SpecifiedNot Specified[1]
MethanolSolubleNot SpecifiedNot Specified[2]

Qualitative Solubility and General Trends

Based on the behavior of phenylboronic acids, the following general solubility trends can be expected for this compound:

  • High Solubility: Ethers (e.g., Tetrahydrofuran, Diethyl ether) and Ketones (e.g., Acetone).[3][4]

  • Moderate Solubility: Chloroform.[3][4]

  • Very Low Solubility: Hydrocarbons (e.g., Hexane, Toluene).[3][4]

The fluorine substituent on the phenyl ring increases the acidity of the boronic acid, which may influence its solubility in polar and protic solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols are provided.

Dynamic (Synthetic) Method for Solubility Curve Generation

This method is ideal for determining the solubility of a compound over a range of temperatures.[5]

Principle: A mixture of the solute (this compound) and solvent of a known composition is heated at a controlled rate. The temperature at which the solid phase completely dissolves, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Calibrated temperature probe

  • Luminance probe or a light source and detector to monitor turbidity

  • Heating/cooling circulator

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

  • Heating and Stirring: Begin vigorous stirring and heat the mixture at a slow, controlled rate (e.g., 0.5 °C/min) to ensure thermal equilibrium.

  • Equilibrium Point Determination: Continuously monitor the turbidity of the solution. The temperature at which the solution becomes completely clear marks the solid-liquid equilibrium point.

  • Data Collection: Record the dissolution temperature. To ensure accuracy, the solution can be slowly cooled to observe the temperature at which turbidity reappears. The average of the dissolution and precipitation temperatures is taken as the equilibrium temperature.

  • Solubility Curve: Repeat the procedure with different compositions of solute and solvent to generate a solubility curve (temperature vs. mole fraction).

Visualization of the Dynamic Solubility Determination Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Accurately weigh this compound prep2 Accurately measure solvent volume prep1->prep2 prep3 Combine in a jacketed glass vessel prep2->prep3 meas1 Heat at a controlled rate (e.g., 0.5 °C/min) prep3->meas1 Transfer to apparatus meas2 Stir vigorously meas1->meas2 meas3 Monitor turbidity with a luminance probe meas2->meas3 an1 Record temperature of complete dissolution meas3->an1 Endpoint detection an2 Cool slowly and record temperature of reappearance of turbidity an1->an2 an3 Average the two temperatures an2->an3 an4 Repeat for different compositions an3->an4 an5 Construct solubility curve (Temp vs. Mole Fraction) an4->an5

Experimental workflow for the dynamic determination of arylboronic acid solubility.
Isothermal Shake-Flask Method

This method determines the solubility at a specific temperature.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Stability Data and Degradation Pathways

This compound, like other arylboronic acids, is susceptible to certain degradation pathways that can impact its purity and reactivity over time.

Key Stability Considerations:

  • Dehydration to Boroxine (B1236090): Phenylboronic acids can undergo reversible dehydration to form a cyclic trimeric anhydride (B1165640) called a boroxine. This equilibrium is influenced by the presence of water and the solvent. Commercial this compound may contain varying amounts of its corresponding boroxine.[3][4]

  • Oxidative Deboronation: In the presence of oxidizing agents, the carbon-boron bond can be cleaved, leading to the formation of 2-fluorophenol.[6]

  • Protodeboronation: In aqueous solutions, particularly under certain pH conditions, the boronic acid group can be replaced by a hydrogen atom, yielding fluorobenzene.

  • Storage: For long-term stability, it is recommended to store this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month.[1]

Visualization of the Boroxine Equilibrium:

G A 3 x this compound B 2-Fluorophenylboroxine A->B + Heat C 3 x H2O B->C - Heat

Reversible dehydration of this compound to its boroxine anhydride.

Experimental Protocol for Stability Indicating Studies

A stability-indicating method is crucial for determining the stability of this compound and identifying its degradation products. A High-Performance Liquid Chromatography (HPLC) method is typically employed for this purpose.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to generate potential degradation products.[7][8][9]

Stress Conditions:

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for a specified period.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and/or visible light.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate the intact this compound from all its potential degradation products.

Typical HPLC Parameters for Boronic Acids:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving good separation.

  • Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance.

  • Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of the Stability-Indicating Method Development Workflow:

G cluster_degradation Forced Degradation cluster_hplc HPLC Method Development cluster_validation Method Validation (ICH Guidelines) deg1 Prepare solutions of this compound deg2 Subject to stress conditions (Acid, Base, Oxidation, Heat, Light) deg1->deg2 deg3 Generate degraded samples deg2->deg3 hplc3 Inject degraded samples deg3->hplc3 Analyze samples hplc1 Select column and mobile phase hplc2 Optimize gradient, flow rate, and temperature hplc1->hplc2 hplc2->hplc3 hplc4 Ensure separation of all peaks hplc3->hplc4 val1 Specificity hplc4->val1 Validate method val2 Linearity val1->val2 val3 Accuracy val2->val3 val4 Precision val3->val4 val5 Robustness val4->val5

Workflow for developing a stability-indicating HPLC method.

Application Workflow: Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.

Visualization of the Suzuki-Miyaura Coupling Catalytic Cycle:

G pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_base Ar-Pd(II)L2-Base pd2_halide->pd2_base Ligand Exchange pd2_aryl Ar-Pd(II)L2-Ar' pd2_base->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') pd2_aryl->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2_halide boronic_acid This compound (Ar'-B(OH)2) boronic_acid->pd2_aryl base Base base->pd2_base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Reactivity of 2-Fluorophenylboronic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Fluorophenylboronic acid (CAS: 1993-03-9) has emerged as a cornerstone intermediate in modern organic synthesis and drug discovery.[1] Its unique reactivity, governed by the electronic and steric properties of the ortho-fluoro substituent, makes it an invaluable building block for constructing complex molecular architectures, particularly the biaryl motifs prevalent in many pharmaceuticals.[1][2] This technical guide provides an in-depth analysis of the core reactivity of this compound, focusing on its role in key cross-coupling reactions, the influence of the fluorine atom on its chemical properties, and its applications in pharmaceutical development. Detailed experimental protocols for its principal transformations and structured data tables are provided to support researchers and scientists in its practical application.

Physicochemical and Safety Profile

This compound is a white to light yellow crystalline powder.[3] Its key physical and chemical properties are summarized below. The presence of the ortho-fluoro group significantly influences its acidity and reactivity profile compared to unsubstituted phenylboronic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1993-03-9[1][4]
Molecular Formula C₆H₆BFO₂[4][5]
Molecular Weight 139.92 g/mol [3][4]
Melting Point 101-110 °C[3][5]
Appearance White to light yellow crystalline powder[3]
pKa 8.32 ± 0.58 (Predicted)[3]
Solubility Soluble in Methanol[3]

Table 2: Hazard and Safety Information

Hazard IdentificationPrecautionary Measures
Causes skin irritation (H315)[6]Wear protective gloves, clothing, and eye/face protection.[5][7]
Causes serious eye irritation (H319)[6]Wash skin thoroughly after handling.[7]
May cause respiratory irritation (H335)[6]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[7]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[8]
Storage Keep in a dark place, sealed in dry conditions, at room temperature.[3]

Core Reactivity: The Ortho Effect of the Fluorine Substituent

The reactivity of this compound is fundamentally influenced by the fluorine atom's position. The ortho substituent exerts a combination of electronic and steric effects that modulate the properties of the boronic acid group.

  • Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[9] This effect increases the Lewis acidity of the boron center, which can be crucial for its participation in catalytic cycles.[9]

  • Resonance Effect: As a halogen, fluorine also possesses lone pairs that can be donated to the aromatic ring (+M effect), which acts in opposition to the inductive effect.[10]

  • Intramolecular Hydrogen Bonding: A key feature of the ortho position is the potential for an intramolecular hydrogen bond to form between the fluorine atom and the hydrogen of a boronic acid hydroxyl group (B-O-H···F).[9][11][12] This interaction can enhance the acidity of the compound by stabilizing the resulting boronate anion.[12] This stabilization is a distinct feature compared to its meta and para isomers.[11]

The interplay of these factors results in a unique reactivity profile, making this compound a versatile reagent. However, it also presents challenges, as some boronic acids with electron-withdrawing groups can be prone to protodeboronation (decomposition) under basic conditions, which are common in many cross-coupling reactions.[13]

G substituent Ortho-Fluoro Substituent inductive Strong Inductive Effect (-I) substituent->inductive resonance Resonance Effect (+M) substituent->resonance h_bond Intramolecular H-Bonding (B-O-H···F) substituent->h_bond properties Chemical Properties of This compound substituent->properties acidity Increased Lewis Acidity inductive->acidity h_bond->acidity properties->acidity reactivity Modulated Reactivity in Cross-Coupling properties->reactivity stability Potential for Protodeboronation properties->stability acidity->reactivity

Caption: Logical relationship of the ortho-fluoro group to chemical properties.

Key Synthetic Applications

This compound is a premier reagent for palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of this compound, used to synthesize complex biaryl structures.[1][2] These motifs are central to many active pharmaceutical ingredients (APIs).[2] The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

While highly effective, the reaction can be challenging for unstable boronic acids that deboronate quickly under standard conditions (elevated temperatures, aqueous base).[13] Modern advancements include the development of specialized precatalysts and monodentate biarylphosphine ligands that promote rapid coupling at room temperature or 40 °C, minimizing decomposition.[13]

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetal Ar-Pd(II)-Ar' L₂ pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination (Ar-Ar') pd_boronate [Ar'B(OH)₃]⁻ M⁺ pd_boronate->pd_complex Base (MOH) ar_prime Ar' = 2-Fluorophenyl G boronic_acid Ar-B(OH)₂ (this compound) cu_aryl Cu(II)-Ar Complex boronic_acid->cu_aryl nucleophile R-XH (Amine or Alcohol) cu_nu Cu(II)-Ar(XR) Complex nucleophile->cu_nu catalyst Cu(II) Catalyst (e.g., Cu(OAc)₂) catalyst->cu_aryl oxidant Oxidant (Air, O₂) cu_iii Cu(III)-Ar(XR) Intermediate oxidant->cu_iii cu_aryl->cu_nu Ligand Exchange cu_nu->cu_iii Oxidation product Ar-XR (Coupled Product) cu_iii->product Reductive Elimination

References

Technical Guide: 2-Fluorophenylboronic Acid (CAS 1993-03-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluorophenylboronic acid (CAS 1993-03-9), a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, provides a list of suppliers, and outlines detailed experimental protocols for its application in key chemical reactions.

Core Properties of this compound

This compound is a white to light yellow crystalline powder.[1] It is an important building block in organic chemistry, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 1993-03-9[2]
Molecular Formula C₆H₆BFO₂[2]
Molecular Weight 139.92 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 101-110 °C[1]
Boiling Point 267.8 ± 42.0 °C (Predicted)[1]
Density 1.24 ± 0.1 g/cm³ (Predicted)[1]
Solubility Soluble in Methanol[1]
Storage Temperature Keep in a dark place, sealed in dry, room temperature[1]
Structural Information
IdentifierValue
IUPAC Name (2-fluorophenyl)boronic acid
SMILES B(C1=CC=CC=C1F)(O)O
InChI InChI=1S/C6H6BFO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
InChIKey QCSLIRFWJPOENV-UHFFFAOYSA-N

Applications in Organic Synthesis

This compound is a key reagent in several important organic reactions. Its primary applications are in Suzuki-Miyaura cross-coupling reactions and Rhodium-catalyzed arylations. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic applications.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.

Detailed Experimental Protocol:

This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate (B1210297)

  • Hexanes

  • Brine (saturated NaCl solution)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Rhodium-Catalyzed Arylation

Rhodium-catalyzed reactions of this compound are employed for the synthesis of various organic compounds. For instance, the arylation of fluorinated ketones with boronic acids provides access to fluorinated alcohols.

General Experimental Protocol:

The following is a generalized procedure for the Rh-catalyzed arylation of a ketone.

Materials:

  • Ketone (1.0 equiv.)

  • This compound (1.5-2.0 equiv.)

  • Rhodium catalyst (e.g., [Rh(COD)Cl]₂)

  • Ligand (if required)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., THF, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the rhodium catalyst and any necessary ligand.

  • The ketone, this compound, and the base are added to the vessel.

  • The solvent is added, and the vessel is sealed.

  • The reaction mixture is stirred at the appropriate temperature for the specified time.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is then purified using standard techniques such as column chromatography to isolate the desired product.

Visualizing Workflows and Pathways

Synthesis of this compound

The synthesis of this compound typically proceeds via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product 1-bromo-2-fluorobenzene 1-bromo-2-fluorobenzene Lithiation Lithiation 1-bromo-2-fluorobenzene->Lithiation n-Butyllithium n-Butyllithium n-Butyllithium->Lithiation Triisopropyl borate Triisopropyl borate Borylation Borylation Triisopropyl borate->Borylation Hydrochloric acid Hydrochloric acid Hydrolysis Hydrolysis Hydrochloric acid->Hydrolysis Lithiation->Borylation -78 °C Borylation->Hydrolysis Room Temp This compound This compound Hydrolysis->this compound

Caption: Synthesis of this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

G Start Start Combine Reactants Combine Aryl Halide, This compound, Base, and Catalyst Start->Combine Reactants Inert Atmosphere Establish Inert Atmosphere (N2/Ar) Combine Reactants->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat and Stir Add Solvent->Heat & Stir Monitor Reaction Monitor by TLC/LC-MS Heat & Stir->Monitor Reaction Workup Aqueous Workup and Extraction Monitor Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Suzuki-Miyaura reaction workflow.

Suppliers

This compound is commercially available from a variety of chemical suppliers. A selection of prominent suppliers is listed below.

SupplierPurity/Grades Offered
Sigma-Aldrich ≥95%
Alfa Aesar 98%
TCI Chemicals >97.0% (contains varying amounts of anhydride)
Spectrum Chemical Not specified
Santa Cruz Biotechnology For research use only
BLD Pharm Not specified
Ambeed 98%

Safety Information

This compound is classified as an irritant. It is harmful if swallowed and causes irritation to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Conformation of 2-Fluorophenylboronic Acid

This technical guide provides a comprehensive overview of the theoretical studies on the conformational landscape of this compound. Understanding the conformational preferences of this molecule is crucial due to its applications in organic synthesis, materials chemistry, and as a key structural motif in drug development. This document summarizes key quantitative data, details the computational methodologies employed in its study, and visualizes the fundamental interactions and workflows.

Conformational Landscape of this compound

The conformation of this compound is primarily dictated by rotational isomerization around the C–B and B–O bonds. Theoretical studies, primarily using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have identified three key energy minima on the potential energy surface.[1][2] The conformational analysis is crucial for understanding the intramolecular forces at play, particularly the competition between a potential intramolecular OH∙∙∙F hydrogen bond and an nF→pB interaction.[3][4]

The primary conformers arise from the relative orientation of the two hydroxyl groups on the boron atom and their orientation with respect to the fluorine-substituted phenyl ring. The nomenclature for these conformers can vary, but they are generally described by the syn/anti or cis/trans arrangement of the O-H bonds relative to the B-C bond and each other. Computational studies indicate that conformers stabilized by intramolecular hydrogen bonds are the most significant.[1][4]

Quantitative Conformational Analysis

Theoretical calculations provide precise data on the relative stability and geometric parameters of the different conformers of this compound. The B3LYP/aug-cc-pVDZ level of theory has been shown to provide results similar to the more computationally expensive MP2 method for this system.[1][4]

Table 1: Relative Energies of this compound Conformers
ConformerDescriptionRelative Energy (Gas Phase, kcal/mol)Relative Energy (CH3CN, kcal/mol)Population (Gas Phase, %)Population (CH3CN, %)
1a Dominant conformer, stabilized by an nF→σOH intramolecular hydrogen bond.0.000.0099.999.9
1b Higher energy conformer, also exhibiting an nF→σOH interaction.3.43.9< 0.1< 0.1

Data sourced from B3LYP/aug-cc-pVDZ calculations as reported in scientific literature.[4]

Table 2: NBO Analysis of Intramolecular Interactions
InteractionConformerStabilization Energy (kcal/mol)
nF→σOH1a 3.4
nF→σOH1b 3.9

NBO (Natural Bond Orbital) analysis quantifies the stabilizing energy from orbital interactions, such as those involved in hydrogen bonding.[4]

Key Intramolecular Interactions

The conformational preference of this compound is governed by a delicate balance of several intramolecular interactions. The ortho-position of the fluorine atom introduces unique possibilities not present in other phenylboronic acid derivatives.

  • Intramolecular OH∙∙∙F Hydrogen Bond : The primary stabilizing interaction is the formation of an intramolecular hydrogen bond between one of the hydroxyl protons and the fluorine atom.[1][3] In quantum terms, this is described as an nF→σ*OH interaction.[1][4] This interaction is a dominant factor in determining the conformational isomerism of the molecule.[1]

  • nF→pB Interaction : An alternative interaction considered is the donation of electron density from a lone pair of the fluorine atom to the empty p-orbital of the boron atom (nF→pB).[3][4] However, for this to be effective, the boronic acid group would need to be non-coplanar with the phenyl ring, which would disrupt the stabilizing πCC→pB resonance.[1][3] Studies have concluded that the intramolecular hydrogen bond is the dominating effect.[1]

  • πCC→pB Resonance : The delocalization of π-electrons from the phenyl ring into the empty p-orbital of the boron atom is a highly stabilizing interaction that favors a planar or near-planar arrangement of the phenyl ring and the boronic acid group.[1]

The interplay of these interactions dictates that the conformers allowing for the OH∙∙∙F hydrogen bond while maintaining planarity for π-resonance are significantly lower in energy.

G cluster_Interactions Key Intramolecular Interactions cluster_Outcome Resulting Conformation Conformer This compound Conformation Hbond Intramolecular OH···F Hydrogen Bond (nF→σ*OH) Conformer->Hbond Favors specific OH orientations nFpB nF→pB Interaction Conformer->nFpB Requires non-planar BH2 group (unfavorable) PiResonance πCC→pB Resonance Conformer->PiResonance Favors planarity Outcome Dominant conformer is planar and stabilized by OH···F hydrogen bond. Hbond->Outcome Dominant Stabilizing Factor nFpB->Outcome Not a significant contributor PiResonance->Outcome Maintains Planarity

Caption: Logical relationship of key intramolecular interactions.

Methodologies

The theoretical investigation of this compound conformation relies on sophisticated computational chemistry protocols.

Computational Protocols
  • Conformational Search : The process begins with a scan of the potential energy surface (PES) to identify all possible conformers. This is typically done by systematically rotating key dihedral angles, such as the C-C-B-O and H-O-B-O angles.

  • Geometry Optimization : The structures corresponding to energy minima on the PES are then fully optimized. This step refines the molecular geometry to a state of zero net force on all atoms. Common levels of theory used are DFT (e.g., B3LYP functional) and MP2, paired with a suitable basis set like aug-cc-pVDZ to accurately describe non-covalent interactions.[1][4]

  • Frequency Calculation : To confirm that the optimized structures are true energy minima, vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies. A structure with one imaginary frequency corresponds to a transition state (a saddle point on the PES).[1]

  • Energy Analysis : Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies between conformers.

  • Interaction Analysis : To understand the nature of the intramolecular forces, techniques like Natural Bond Orbital (NBO) analysis are employed. NBO analysis can quantify the stabilization energy arising from specific orbital interactions, such as the nF→σ*OH interaction that characterizes the intramolecular hydrogen bond.[4]

G start Initial Structure pes_scan Potential Energy Surface (PES) Scan (Rotation of Dihedral Angles) start->pes_scan opt Geometry Optimization (e.g., B3LYP/aug-cc-pVDZ) pes_scan->opt Identify minima freq Frequency Calculation opt->freq minima_check Confirm True Minima (No Imaginary Frequencies) freq->minima_check minima_check->opt Is a saddle point (re-evaluate) nbo Interaction Analysis (NBO for H-bonds) minima_check->nbo Is a minimum end Final Conformers and Relative Energies nbo->end

Caption: Computational workflow for conformational analysis.

Experimental Validation

While this guide focuses on theoretical studies, it is important to note that computational findings are often correlated with experimental data:

  • NMR Spectroscopy : The presence of an intramolecular hydrogen bond can be probed by measuring specific coupling constants, such as the ¹hJ(F,H(O)) coupling constant.[1][2]

  • Infrared (IR) Spectroscopy : In a non-coordinating solvent like CHCl₃, the O-H stretching frequency can indicate the absence of intermolecular hydrogen bonding and the presence of a single dominant conformer.[1][2] For this compound, a symmetric, high-frequency band centered at 3635 cm⁻¹ is observed, which is characteristic of a free or weakly intramolecularly bonded OH group.[1][2]

  • X-ray Crystallography : While providing information on the solid-state conformation, it's important to recognize that crystal packing forces can influence the conformation, which may differ from the gas phase or solution-state minimum energy structures.[5]

Conclusion

Theoretical studies have provided a detailed and quantitative understanding of the conformational preferences of this compound. The molecule predominantly exists in a planar conformer stabilized by an intramolecular OH∙∙∙F hydrogen bond. This interaction is significantly more stabilizing than other potential interactions, such as the nF→pB donation. The computational methodologies outlined provide a robust framework for analyzing the structure and energetics of this and related organoboron compounds, offering valuable insights for researchers in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Fluorophenylboronic Acid with Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-fluorophenylboronic acid and various heteroaryl halides. This transformation is of significant interest in medicinal chemistry and drug development as it enables the synthesis of 2-(2-fluorophenyl)heteroaryl motifs, which are prevalent in a range of biologically active compounds and FDA-approved drugs.[1][2] The inclusion of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[3]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[4] However, the coupling of electronically modified boronic acids, such as this compound, with heteroaryl halides can present challenges. These challenges include competing protodeboronation of the boronic acid under basic reaction conditions and the potential for catalyst inhibition.[5][6][7][8]

Recent advancements in catalyst design, particularly the development of sophisticated palladium precatalysts and ligands, have enabled efficient coupling of these challenging substrates under mild conditions, often at room temperature or with gentle heating, leading to high yields of the desired biaryl products.[5][6][7][8] Microwave-assisted protocols have also emerged as a powerful tool to accelerate these reactions, significantly reducing reaction times.[9][10][11][12]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and outcomes for the Suzuki coupling of this compound with various heteroaryl halides, highlighting the impact of different catalysts, bases, and reaction protocols.

Table 1: Palladium-Catalyzed Suzuki Coupling of this compound with Heteroaryl Halides

Heteroaryl HalideCatalyst/PrecatalystLigandBaseSolventTemp (°C)TimeYield (%)Reference
2-ChloropyridinePd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018 h92J. Am. Chem. Soc. 2008, 130, 6686
2-BromopyridinePd(PPh₃)₄-K₂CO₃Dioxane/H₂O8012 h85Org. Lett. 2003, 5, 4235
3-Bromopyridine[Pd(dppf)Cl₂]-Na₂CO₃DMF9016 h88Synlett 2006, 2006, 301
2-ChloroquinolineXPhos Pd G2XPhosK₃PO₄THF/H₂ORT30 min95J. Am. Chem. Soc. 2010, 132, 14073[5]
3-BromoquinolinePd(OAc)₂DavePhosK₃PO₄1,4-Dioxane10012 h91Org. Lett. 2007, 9, 1585
2-BromothiophenePd₂(dba)₃XPhosK₃PO₄THF/H₂O402 h93J. Am. Chem. Soc. 2010, 132, 14073[5]
5-BromopyrimidinePd(PPh₃)₄-K₂CO₃Dioxane/H₂O10015 min (MW)89J. Org. Chem. 2011, 76, 5233[12]
2-Chloro-5-trifluoromethylpyridineRuPhos Pd G3RuPhosK₃PO₄t-AmylOH10016 h94Org. Lett. 2013, 15, 4814

Yields are isolated yields. MW = Microwave irradiation.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki coupling reaction between this compound and a heteroaryl halide. Both a conventional heating method and a microwave-assisted method are described.

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Solvents should be degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Boronic acids can be unstable and prone to decomposition; it is recommended to use fresh, high-purity reagents.[13]

Protocol 1: Conventional Heating Method

This protocol is adapted from the work of Buchwald and coworkers, utilizing a highly active palladium precatalyst.[5]

Reagents and Materials:

  • Heteroaryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., THF/H₂O mixture, 4:1, 5 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

  • Standard workup and purification supplies (e.g., ethyl acetate (B1210297), brine, sodium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the heteroaryl halide (1.0 mmol), this compound (1.5 mmol), palladium precatalyst (0.02 mmol), and potassium phosphate (3.0 mmol).

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed solvent mixture (5 mL) to the vessel via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-fluorophenyl)heteroaryl compound.

Protocol 2: Microwave-Assisted Method

This protocol is a general procedure based on established microwave-assisted Suzuki coupling reactions.[10][12]

Reagents and Materials:

  • Heteroaryl halide (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave vial, add the heteroaryl halide (0.5 mmol), this compound (0.75 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (1.5 mmol).

  • Add the solvent system (5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[10][12]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R_1-X (Heteroaryl Halide) ArylPdX R_1-Pd(II)L_n-X OxAdd->ArylPdX Transmetal Transmetalation ArylPdX->Transmetal R_2-B(OH)_2 (Boronic Acid) + Base ArylPdAryl R_1-Pd(II)L_n-R_2 Transmetal->ArylPdAryl RedElim Reductive Elimination ArylPdAryl->RedElim RedElim->Pd0 R_1-R_2 (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up and performing the Suzuki coupling reaction as described in the protocols.

Experimental_Workflow start Start reagents Weigh Reagents (Heteroaryl Halide, Boronic Acid, Catalyst, Base) start->reagents setup Assemble Reaction (Inert Atmosphere) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Extraction) monitoring->workup If complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for the Use of 2-Fluorophenylboronic Acid in Chan-Lam Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[1][2] This copper-catalyzed cross-coupling reaction utilizes arylboronic acids as the arylating agent and offers several advantages over other methods, such as the Buchwald-Hartwig amination, including milder reaction conditions and tolerance to air and moisture.[3][4] These features make the Chan-Lam coupling particularly attractive in the context of medicinal chemistry and drug development for the synthesis of complex molecules.

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[5] 2-Fluorophenylboronic acid serves as a key building block for introducing the 2-fluorophenyl moiety into a target molecule. This application note provides an overview of the use of this compound in Chan-Lam coupling reactions, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanism and workflow.

Quantitative Data Presentation

The following tables summarize the reported yields for the Chan-Lam coupling of this compound with various nitrogen and oxygen nucleophiles. These reactions demonstrate the utility of this reagent in synthesizing a range of N- and O-arylated products.

Table 1: N-Arylation of Amines and Heterocycles with this compound

NucleophileCatalyst SystemBaseSolventConditionsYield (%)Reference
2-Nitroimidazole--INVALID-LINK--₂ (8 mol%)K₂CO₃Methanol (B129727)Room Temp., 24h84[1]
AminophenolsCu(OAc)₂AgOAc or Cs₂CO₃MethanolRoom Temp.Good to Excellent[6]
PyranoquinolinoneCuI (20 mol%)Et₃NDMSORoom Temp., 12hNot specified, but tolerated
General AnilinesCu(OAc)₂ (catalytic)2,6-LutidineNot specifiedRoom Temp.Good[3]
SulfenamidesCu(OAc)₂·H₂OK₃PO₄1,4-Dioxane50 °CModerate to Good[7]

dafo = 4,5-diazafluoren-9-one

Table 2: O-Arylation of Phenols with this compound

| Nucleophile | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | General Phenols | Cu(OAc)₂ (catalytic) | Pyridine (B92270) | Dichloromethane (B109758) | Room Temp., 18h | Good |[8] | | Protected Serine/Threonine | Cu(OAc)₂ | Not specified | Not specified | Room Temp. | Good |[8] | | Carboxylic Acids | Cu(OTf)₂ | Urea (additive) | Ethyl Acetate (B1210297) | 60 °C | Good |[9] |

Experimental Protocols

The following are generalized protocols for the N-arylation and O-arylation of substrates using this compound. These should serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: N-Arylation of a Heterocycle with this compound

This protocol is adapted from the procedure for the N-arylation of 2-nitroimidazole.[1]

Materials:

Equipment:

  • 20 mL scintillation vial with a magnetic stir bar

  • Magnetic stir plate

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 20 mL scintillation vial, add the N-H heterocycle (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), potassium carbonate (0.2 mmol, 1.0 equiv), copper(II) triflate (0.016 mmol, 8 mol%), and the dafo ligand (0.016 mmol, 8 mol%).

  • Add methanol (1 mL) to the vial.

  • Leave the vial open to the ambient atmosphere and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(2-fluorophenyl)heterocycle.

Protocol 2: O-Arylation of a Phenol (B47542) with this compound

This is a general protocol for the O-arylation of phenols.

Materials:

  • Phenol derivative

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Condenser (if heating is required)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the phenol (1.0 equiv), this compound (1.5-2.0 equiv), and copper(II) acetate (1.0-2.0 equiv).

  • Dissolve the solids in dichloromethane.

  • Add pyridine (2.0-5.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 18-48 hours.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, 1 M NaOH, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-fluorophenyl ether.

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the Chan-Lam coupling and a general experimental workflow.

Chan_Lam_Coupling_Mechanism cluster_cycle Catalytic Cycle Cu_II Cu(II) Catalyst Cu_II_Complex Cu(II)-Nucleophile Complex Cu_II->Cu_II_Complex + R-XH (Amine/Phenol) - Base-H+ Cu_II_Aryl Aryl-Cu(II) Complex Cu_II_Complex->Cu_II_Aryl + Ar-B(OH)₂ (Transmetalation) Cu_III_Intermediate Aryl-Cu(III)-Nucleophile Intermediate Cu_II_Aryl->Cu_III_Intermediate Oxidation (O₂) Cu_I Cu(I) Species Product Product (Ar-Nu) Cu_III_Intermediate->Product Reductive Elimination Cu_I->Cu_II Oxidation (O₂) center

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Chan_Lam_Workflow start Start: Weigh Reagents reagents Combine Nucleophile, This compound, Catalyst, and Base in Solvent start->reagents reaction Stir at Specified Temperature (e.g., Room Temp.) under Air reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Quench Reaction and Perform Aqueous Workup (Extraction) monitoring->workup Upon Completion drying Dry Organic Layer (e.g., Na₂SO₄) and Filter workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Characterize Pure Product purification->product

Caption: General experimental workflow for a Chan-Lam coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-fluorophenylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The strategic incorporation of the 2-fluorophenyl moiety is of significant interest in medicinal chemistry and materials science, as the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability and binding affinity.[1]

Introduction

Palladium-catalyzed cross-coupling reactions are a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[2] The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a widely used method for constructing biaryl and heteroaryl structures.[2][3] this compound is a valuable building block in this context, though its use can present challenges due to the electronic effects of the ortho-fluoro substituent. This document outlines optimized conditions and protocols to facilitate the successful application of this compound in synthetic workflows.

Challenges in Coupling with this compound

The primary challenge associated with ortho-substituted phenylboronic acids, including this compound, is the potential for lower reactivity and side reactions such as protodeboronation, where the C-B bond is cleaved by water or other protic species.[4] The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the boronic acid, affecting the rates of key steps in the catalytic cycle.[2] Careful selection of the palladium catalyst, ligand, base, and reaction conditions is therefore crucial to achieve high yields and minimize undesired byproducts. For unstable polyfluorophenyl boronic acids, the use of precatalysts that rapidly generate the active Pd(0) species under mild conditions can be key to a successful reaction, as this allows the cross-coupling to outcompete the decomposition of the boronic acid.[4]

Data Presentation: Representative Suzuki-Miyaura Couplings

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl bromides. The data is compiled from literature reports on similar systems and provides a baseline for reaction optimization.

Table 1: Coupling of this compound with Aryl Bromides

EntryAryl BromidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)Tri(2-fluorophenyl)phosphine (4)K₃PO₄Toluene (B28343)/H₂O10012~92[2]
21-Bromo-4-nitrobenzenePd(OAc)₂ (2)Tri(2-fluorophenyl)phosphine (4)K₃PO₄Toluene/H₂O10012~88[2]
34-BromotoluenePd(OAc)₂ (2)Tri(2-fluorophenyl)phosphine (4)K₃PO₄Toluene/H₂O10012~95[2]
41-Bromo-2-fluorobenzeneG-COOH-Pd-10-K₂CO₃DMF/H₂O11048>95 (conversion)[5]
51-Bromo-3-fluorobenzeneG-COOH-Pd-10-K₂CO₃DMF/H₂O11048>95 (conversion)[5]

Note: Yields for entries 1-3 are based on reactions with phenylboronic acid and a (2-fluorophenyl)phosphine ligand, and are expected to be similar for this compound under optimized conditions.[2] Yields for entries 4-5 are reported as conversion of the aryl bromide with 4-fluorophenylboronic acid.[5]

Table 2: Coupling of this compound with Heteroaryl Bromides

EntryHeteroaryl BromidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(OAc)₂ (2)Tri(2-fluorophenyl)phosphine (4)K₃PO₄Toluene/H₂O10012~85[2]
22-BromopyridinePd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O100-5-89 (range with various boronic acids)[6]

Note: Yield for entry 1 is based on a reaction with phenylboronic acid and a (2-fluorophenyl)phosphine ligand.[2] The yield range in entry 2 is for the coupling of various heteroaryl boronic acids with a pyridine (B92270) derivative and indicates the feasibility of this transformation.[6]

Experimental Protocols

The following are detailed protocols for representative palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from a general procedure for Suzuki-Miyaura couplings.[2]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(2-fluorophenyl)phosphine (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL, degassed)

  • Deionized water (1 mL, degassed)

  • Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vessel containing a magnetic stir bar, add Pd(OAc)₂ and tri(2-fluorophenyl)phosphine.

  • Evacuate and backfill the vessel with an inert atmosphere. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the aryl bromide, this compound, and K₃PO₄.

  • Add degassed toluene and deionized water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: Optimized Procedure for Fast Coupling of Unstable Fluorinated Boronic Acids

This protocol is based on conditions developed for the rapid coupling of unstable polyfluorophenyl boronic acids at room temperature.[4]

Materials:

  • Aryl chloride, bromide, or triflate (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • (2-Aminobiphenyl)chloro[dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine]palladium(II) (XPhos-Pd-G2) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (0.5 M aqueous solution, 4 mL, degassed)

  • Tetrahydrofuran (THF) (2 mL, degassed)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vessel, add the aryl halide/triflate, this compound, and the palladium precatalyst.

  • Seal the vessel and replace the atmosphere with an inert gas by repeated cycles of vacuum and backfilling.

  • Add the degassed THF, followed by the degassed aqueous solution of K₃PO₄ via syringe.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl boronate R²-B(OH)₃⁻ boronate->transmetalation base Base (e.g., K₃PO₄) boronic_acid R²-B(OH)₂ boronic_acid->boronate Activation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification reagents 1. Add Aryl Halide, this compound, Pd Catalyst, Ligand, and Base to Flask inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent(s) inert->solvent heat 4. Heat to Desired Temperature and Stir solvent->heat cool 5. Cool to Room Temperature heat->cool Reaction Monitoring (TLC/GC-MS) quench 6. Quench Reaction and Extract with Organic Solvent cool->quench dry 7. Dry, Filter, and Concentrate Organic Phase quench->dry purify 8. Purify by Column Chromatography dry->purify final_product final_product purify->final_product Characterization (NMR, MS) Factors_Affecting_Coupling main Key Factors for Successful Coupling of this compound Catalyst & Ligand Base Solvent Temperature catalyst_details Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often effective. These promote rapid oxidative addition and reductive elimination, outcompeting protodeboronation of the electron-deficient boronic acid. [8] main:catalyst->catalyst_details base_details Weaker bases (e.g., K₃PO₄, K₂CO₃) are generally preferred to minimize protodeboronation. Stronger bases can accelerate the decomposition of the boronic acid. [8] main:base->base_details solvent_details Aprotic solvents like dioxane or THF, often with a small amount of water to dissolve the base, are common. Anhydrous conditions can sometimes be beneficial to prevent protodeboronation. main:solvent->solvent_details temp_details Milder temperatures (e.g., room temperature to 40°C) can be advantageous with highly active catalysts to prevent boronic acid decomposition. Higher temperatures may be necessary for less reactive coupling partners. main:temp->temp_details

References

Application Notes and Protocols for Rhodium-Catalyzed Reactions Involving 2-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key rhodium-catalyzed reactions utilizing 2-fluorophenylboronic acid. This versatile reagent serves as a valuable building block in organic synthesis, enabling the introduction of the 2-fluorophenyl moiety into a variety of molecular scaffolds. The protocols outlined below are based on established literature and are intended to serve as a practical guide for laboratory implementation.

Rhodium(III)-Catalyzed Three-Component Syn-Carboamination of Alkenes

This reaction allows for the direct synthesis of valuable amine-containing products, including α-amino acid derivatives, from readily available starting materials. The protocol provides a regioselective syn-carboamination of alkenes.[1]

Application and Significance

The three-component carboamination is a powerful tool for rapidly increasing molecular complexity. By forming both a carbon-carbon and a carbon-nitrogen bond in a single step, this method offers an efficient route to complex amines, which are prevalent in pharmaceuticals and biologically active compounds. The use of this compound introduces a fluorinated aryl group, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity.

Quantitative Data
EntryAlkeneDioxazoloneProductYield (%)
1Benzyl acrylate3-Methyl-1,4,2-dioxazol-5-oneBenzyl 2-(acetylamino)-3-(2-fluorophenyl)propanoate77 (general protocol)
2Styrene3-Methyl-1,4,2-dioxazol-5-oneN-(1-(2-fluorophenyl)-2-phenylethyl)acetamide(Not specified for 2-F)
31-Octene3-Methyl-1,4,2-dioxazol-5-oneN-(1-(2-fluorophenyl)nonan-2-yl)acetamide(Not specified for 2-F)

Note: The 77% yield is reported for the general reaction with phenylboronic acid and serves as a representative example. Specific yields for this compound with all alkenes were not detailed in the primary literature.

Experimental Protocol

General Procedure for the Carboamination of Alkenes: [1]

  • To a 0.5-dram vial equipped with a magnetic stir bar, add [Cp*RhCl₂]₂ (0.0050 mmol, 5 mol%), sodium bicarbonate (0.03 mmol, 0.3 equiv), and this compound (0.25 mmol, 2.5 equiv).

  • In a separate vial, dissolve the dioxazolone (0.1 mmol, 1 equiv) and the alkene (0.3 mmol, 3 equiv) in 0.10 mL of methanol (B129727).

  • Transfer the methanol solution to the vial containing the catalyst and boronic acid.

  • Rinse the second vial with an additional 0.07 mL of methanol and transfer this to the reaction mixture.

  • Stir the reaction mixture at 25 °C for 16 hours.

  • Upon completion, remove the volatiles using a rotary evaporator.

  • The crude product can then be purified by silica (B1680970) gel chromatography.

Proposed Mechanism

The reaction is proposed to proceed through a catalytic cycle involving the rhodium(III) catalyst. The key steps include transmetalation of the aryl group from the boronic acid to the rhodium center, followed by a turnover-limiting migratory insertion of the alkene into the Rh-aryl bond. Subsequent coordination of the dioxazolone leads to the formation of a rhodium-nitrene species, which then undergoes reductive elimination to furnish the desired carboamination product.[1]

G A [CpRh(III)Cl₂]₂ B CpRh(III)Cl₂(MeOH) A->B MeOH C Cp*Rh(III)(2-F-Ph)Cl(MeOH) B->C Transmetalation D Alkene Coordination C->D E Migratory Insertion D->E F Rh(III)-alkyl intermediate E->F G Dioxazolone Coordination - CO₂ F->G H Rh(V)-nitrene intermediate G->H I Reductive Elimination H->I J Product I->J K Catalyst Regeneration I->K K->B L This compound L->C M Alkene M->D N Dioxazolone N->G

Proposed Catalytic Cycle for Rh(III)-Catalyzed Carboamination.

Rhodium-Catalyzed Heck-Type Reactions

While rhodium is more commonly associated with conjugate additions, under specific conditions, it can catalyze Heck-type couplings of arylboronic acids with α,β-unsaturated esters. The outcome of the reaction, whether it be a Heck-type product or a conjugate addition product, can be influenced by the steric environment around the rhodium catalyst.

Application and Significance

Heck-type reactions are fundamental in C-C bond formation, creating substituted alkenes that are precursors to a vast array of organic molecules. The ability to tune the selectivity between Heck-type and conjugate addition pathways offers significant synthetic flexibility.

Quantitative Data

Specific quantitative data for the rhodium-catalyzed Heck-type reaction of this compound was not available in the reviewed literature. The reaction's efficiency is highly dependent on the substrate and reaction conditions.

Experimental Considerations

For a successful Heck-type coupling, it is crucial to control the reaction conditions to favor β-hydride elimination over the hydrolysis of the alkylrhodium intermediate. This can be achieved by careful selection of ligands and solvents. The use of water as a solvent has been shown to be critical in some rhodium-catalyzed couplings of arylboronic acids to olefins.

Rhodium-Catalyzed Conjugate Addition Reactions

Rhodium complexes are well-known to catalyze the 1,4-conjugate addition of arylboronic acids to various Michael acceptors. While specific data for this compound is limited in readily available literature, the general reactivity of arylboronic acids in these transformations is high.

Application and Significance

Conjugate addition is a key method for the formation of carbon-carbon bonds, leading to the synthesis of β-functionalized carbonyl compounds and other important structural motifs. The introduction of a 2-fluorophenyl group via this method can be a crucial step in the synthesis of complex target molecules in drug discovery.

Experimental Workflow

G Start Start Step1 Combine Rh catalyst and ligand in solvent Start->Step1 Step2 Add this compound Step1->Step2 Step3 Add Michael acceptor (e.g., enone) Step2->Step3 Step4 Add base (if required) Step3->Step4 Reaction Stir at specified temperature and time Step4->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Column chromatography Workup->Purification Product Isolated Product Purification->Product

General Workflow for Rh-Catalyzed Conjugate Addition.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. The reactions should be carried out in a well-ventilated fume hood.

References

Application Notes and Protocols for the Synthesis of Biphenyl Derivatives Using 2-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biphenyl (B1667301) scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated biphenyl derivatives are of particular interest in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3] 2-Fluorophenylboronic acid is a versatile building block for introducing a 2-fluorophenyl moiety onto various aromatic and heteroaromatic systems via the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate, offering a powerful tool for creating complex molecular architectures.[4][6]

These application notes provide detailed protocols and guidance for the successful synthesis of biphenyl derivatives using this compound, with a focus on overcoming common challenges associated with electron-deficient boronic acids.

Challenges in Coupling with this compound

A primary challenge in using polyfluorinated boronic acids, including this compound, is their susceptibility to protodeboronation under the basic conditions required for the Suzuki-Miyaura coupling.[6][7] The electron-withdrawing nature of the fluorine atom increases the acidity of the boronic acid, making the C-B bond prone to cleavage.[6] This side reaction competes with the desired transmetalation step in the catalytic cycle, potentially leading to low yields of the target biphenyl derivative.[6][7]

Successful coupling, therefore, relies on a catalytic system that promotes a rapid rate of cross-coupling to outpace the rate of deboronation.[6] This is typically achieved by carefully selecting the palladium catalyst, ligand, base, and reaction conditions.[6][7]

Catalytic Cycle and Experimental Workflow

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_A Ar-Pd(II)-X L2 Pd0->PdII_A OxAdd->PdII_A Ar-X Transmetalation Transmetalation PdII_B Ar-Pd(II)-Ar' L2 PdII_A->PdII_B Transmetalation->PdII_B Ar'B(OH)2 (Base) PdII_B->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The general experimental workflow for synthesizing biphenyl derivatives using this compound is outlined below.

Experimental_Workflow start Start setup Reaction Setup: - Add Aryl Halide, this compound, Base, Catalyst, Ligand to flask. start->setup degas Degassing: - Evacuate and backfill with inert gas (e.g., Argon). setup->degas solvent Add Degassed Solvents degas->solvent reaction Reaction Execution: - Heat to desired temperature with stirring. - Monitor by TLC or GC-MS. solvent->reaction workup Work-up: - Cool to room temperature. - Add water and extract with organic solvent. reaction->workup purify Purification: - Dry organic layers. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purify end End: Pure Biphenyl Derivative purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask or round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[8][9]

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[8]

  • Atmosphere Inerting: Seal the flask and subject the mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen) to remove oxygen.[6][8]

  • Solvent Addition: Add the degassed solvent system via syringe.[6][8]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9][10]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8][9] Reactions are typically complete within 8-24 hours.[9][11]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).[8][9]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[8][9] Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biphenyl derivative.[8][9]

Data Presentation: Examples of Biphenyl Synthesis

The following table summarizes representative reaction conditions and yields for the synthesis of various fluorinated biphenyl derivatives.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10 (15mg)K₂CO₃ (2.0)DMF/H₂O (95:5)11024>95[10]
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (15mg)K₂CO₃ (2.0)DMF/H₂O (95:5)11024~90[10]
1-Bromo-3,4-difluorobenzene4'-(tert-butyl)phenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄ (1.5)Dioxane/H₂O (3:1)1058.578[11]
4-Chloroanisole2,6-Difluorophenylboronic acidPrecatalyst 9 (2)K₃PO₄ (0.5 M aq.)THF/H₂O (1:2)RT<0.593[7]
BromobenzenePhenylboronic acidNano-palladium (0.1)K₂CO₃ (2.0)DMF/H₂O (3:2)401.5-3.5High[12]

Note: While not all examples use this compound specifically, they represent relevant conditions for coupling fluorinated arylboronic acids and halides, providing a strong starting point for optimization.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider the following:

    • Purity of Reagents: Impurities in the aryl halide or boronic acid can poison the catalyst. Ensure high-purity starting materials.[8] Boronic acids can degrade over time; using freshly purchased or prepared boronic acid is recommended.[8]

    • Reaction Temperature and Time: The reaction may not have reached completion. Increase the temperature or extend the reaction time, monitoring progress by TLC or GC-MS.[8]

    • Catalyst and Ligand: For challenging couplings, especially with electron-deficient partners, using advanced palladium precatalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) can significantly improve yields and reaction rates, even at lower temperatures.[6][7]

    • Base Selection: The choice of base is critical. While K₂CO₃ is common, stronger bases like K₃PO₄ or CsF may be more effective, particularly for less reactive aryl chlorides or in cases of rapid protodeboronation.[7][13]

  • Homocoupling of Boronic Acid: The formation of biphenyl byproducts from the homocoupling of the boronic acid can be an issue, complicating purification.[14][15] Optimizing the reaction conditions, particularly the catalyst system and stoichiometry, can minimize this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing biphenyl derivatives from this compound. By understanding the challenges, particularly protodeboronation, and carefully selecting the catalyst, base, and reaction conditions, researchers can achieve high yields of these valuable compounds. The protocols and data presented here serve as a comprehensive guide for scientists and professionals in drug development and other chemical sciences to successfully employ this compound in their synthetic endeavors.

References

Application Notes and Protocols: 2-Fluorophenylboronic Acid in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenylboronic acid (2-FPBA), with CAS Number 1993-03-9, is a versatile and indispensable reagent in modern medicinal chemistry and pharmaceutical development.[1][2] As a specialized chemical intermediate, it serves as a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][3] Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to create intricate biaryl structures.[1][3][4] These biaryl motifs are prevalent in a wide range of marketed drugs, particularly those targeting cancer and cardiovascular diseases.[1][5]

The strategic incorporation of a fluorine atom at the ortho position of the phenylboronic acid moiety offers significant advantages in drug design. This substitution can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially enhancing metabolic stability, improving cell membrane penetration through increased lipophilicity, and increasing binding affinity to target receptors.[3] The high purity and consistent quality of 2-FPBA are paramount to ensure high yields, minimize side reactions, and prevent unwanted byproducts in the final API.[3][6]

Key Applications in Pharmaceutical Synthesis

This compound is a key starting material or intermediate in the synthesis of various pharmaceuticals. Its application in forming C-C bonds is crucial for building the core scaffolds of numerous drugs.

Synthesis of Biphenyl (B1667301) Derivatives for APIs

The creation of biaryl (or biphenyl) structures is a foundational step in the synthesis of many drugs. The Suzuki-Miyaura reaction is one of the most efficient methods for this transformation, prized for its versatility and functional group tolerance.[4][7] 2-FPBA is frequently used to introduce a 2-fluorophenyl group into a target molecule, a common moiety in pharmacologically active compounds.[8]

Example: Synthesis of Fluorinated Biphenyls

Fluorinated biphenyls are important scaffolds in medicinal chemistry. The Suzuki-Miyaura coupling reaction between an aryl halide and this compound provides a direct route to these structures. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[7]

Experimental Protocols

The following section provides a detailed, generalized protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Protocol: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol outlines the general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials and Reagents:

  • Aryl Halide (e.g., Aryl Bromide, Iodide) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.01 - 0.05 mmol, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 mmol, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, THF, DMF/Water mixture)

  • Inert Gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Deionized Water

  • Organic solvent for extraction (e.g., Ethyl Acetate (B1210297), Dichloromethane)

  • Brine (saturated NaCl solution)

  • Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) to the flask via syringe. The reaction mixture is typically heterogeneous.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling can vary based on the specific substrates, catalyst, base, and solvent system used. The following tables summarize representative quantitative data for such reactions.

Table 1: Effect of Reaction Conditions on Suzuki-Miyaura Coupling Yields

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1108~98%[9]
1-Bromo-2-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11024~90%[9]
3-ChloroacetophenoneNiCl₂(PPh₃)₂ (10%)K₃PO₄n-hexanol1100.587%[10]
Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10%)Na₃PO₄Dioxane1002475%[4]

Table 2: Purity and Specifications of this compound

ParameterSpecification
CAS Number 1993-03-9[1]
Molecular Formula C₆H₆BFO₂[11]
Molecular Weight 139.92 g/mol [11][12]
Appearance White to off-white crystalline powder
Purity (Assay) ≥98.0%[6]
Storage Store at room temperature[13]

Visualizations

Logical Relationship Diagram

This diagram illustrates the central role of this compound in the synthesis of pharmaceutical intermediates via the Suzuki-Miyaura coupling reaction.

cluster_reagents Starting Materials cluster_reaction Core Synthesis Step cluster_products Products & Applications 2FPBA This compound Suzuki Suzuki-Miyaura Cross-Coupling 2FPBA->Suzuki ArylHalide Aryl Halide (e.g., Bromide, Chloride) ArylHalide->Suzuki Intermediate 2-Fluorobiphenyl Intermediate Suzuki->Intermediate Forms C-C bond API Active Pharmaceutical Ingredient (API) Intermediate->API Further Synthesis Therapeutics Therapeutics (e.g., Oncology, Cardiology) API->Therapeutics Used In

Caption: Role of 2-FPBA in the pharmaceutical synthesis pipeline.

Experimental Workflow Diagram

This flowchart provides a visual representation of the Suzuki-Miyaura coupling protocol described above.

arrow arrow start Start setup 1. Combine Reagents: - Aryl Halide - 2-FPBA - Catalyst & Base start->setup inert 2. Establish Inert Atmosphere (N₂/Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (Monitor by TLC/LCMS) solvent->react workup 5. Cooldown & Quench with Water react->workup extract 6. Extract with Organic Solvent workup->extract wash 7. Wash with H₂O and Brine extract->wash dry 8. Dry, Filter, and Concentrate wash->dry purify 9. Purify by Column Chromatography dry->purify end End: Pure Biaryl Product purify->end

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_halide Ar-Pd(II)L₂-X ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_aryl Ar-Pd(II)L₂-Ar' transmetal->pd2_aryl red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 product Ar-Ar' red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ boronic_acid->transmetal base Base base->transmetal

Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Synthesis of Fluorinated Aromatic Polymers Utilizing 2-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorinated aromatic polymers using 2-fluorophenylboronic acid as a key monomer. The introduction of fluorine atoms into a polymer backbone can significantly enhance its thermal stability, chemical resistance, and introduce unique electronic properties, making these materials highly valuable in various applications, including advanced materials and pharmaceutical development.

The primary method for incorporating this compound into a polymer chain is through palladium-catalyzed Suzuki polycondensation. This reaction facilitates the formation of carbon-carbon bonds between the boronic acid and a dihalogenated aromatic comonomer, leading to the formation of a poly(phenylene)-based fluorinated polymer.

Illustrative Data on Suzuki Coupling of Fluorinated Phenylboronic Acids

While specific data for the polymerization of this compound is not extensively published, the efficiency of the underlying Suzuki-Miyaura coupling reaction for related small molecules provides a strong indication of the potential for successful polymerization. The following table summarizes representative yields for the synthesis of fluorinated biaryl compounds, which are the fundamental repeating units of the target polymers.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePhenylboronic AcidPd(OAc)₂ (2)K₃PO₄Toluene (B28343)/Water10095[1]
24-BromoanisolePhenylboronic AcidPd(OAc)₂ (2)K₃PO₄Toluene/Water10092[1]
31-Bromo-4-nitrobenzenePhenylboronic AcidPd(OAc)₂ (2)K₃PO₄Toluene/Water10088[1]
41-Bromo-4-fluorobenzene4-Fluorophenylboronic AcidG-COOH-Pd-10K₂CO₃Water70Not Specified[2]
54-Bromotoluene4-Fluorophenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/Water90-100Not Specified[3]

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of a fluorinated aromatic polymer via Suzuki polycondensation.

Materials:
  • This compound

  • 1,4-Dibromobenzene (B42075) (or other dihaloaromatic monomer)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Methanol (B129727)

  • Hydrochloric acid (HCl), 2M

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

  • Magnetic stirrer and hotplate

Detailed Synthesis Protocol:
  • Monomer and Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), 1,4-dibromobenzene (1.0 mmol, 1.0 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Inert Atmosphere: The flask is then evacuated and backfilled with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.

  • Solvent Addition: A degassed solvent mixture of toluene and DMF (e.g., 4:1 v/v, 10 mL) is added to the flask via syringe.

  • Polymerization Reaction: The reaction mixture is heated to 90-100 °C with vigorous stirring. The progress of the polymerization can be monitored by the increasing viscosity of the solution. The reaction is typically allowed to proceed for 24-48 hours.

  • Polymer Precipitation and Purification:

    • After cooling to room temperature, the reaction mixture is poured into a large excess of methanol (e.g., 200 mL) with stirring.

    • The precipitated polymer is collected by filtration.

    • The crude polymer is then washed sequentially with deionized water, 2M HCl, and again with deionized water to remove any residual base and catalyst.

    • Finally, the polymer is washed with methanol to remove any low molecular weight oligomers.

  • Drying: The purified polymer is dried in a vacuum oven at 60 °C to a constant weight.

Characterization Data for a Representative Fluorinated Aromatic Polymer

The following table provides typical characterization data for a fluorinated poly(p-phenylene) synthesized via a similar Suzuki polycondensation route. This data is illustrative of the properties that can be expected for polymers synthesized using this compound.

PropertyValueMethod
Number Average Molecular Weight (Mn)15,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw)30,000 - 60,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)2.0 - 2.5GPC (Mw/Mn)
Glass Transition Temperature (Tg)> 200 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% weight loss)> 450 °CThermogravimetric Analysis (TGA)

Visualizations

Signaling Pathway of Suzuki Polycondensation

Suzuki_Polycondensation A Pd(0) Catalyst B Oxidative Addition A->B C Aryl-Pd(II)-Halide Complex B->C D Transmetalation C->D E Aryl-Pd(II)-Aryl' Complex D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Polymer Chain (Ar-Ar') F->G H Aryl Halide (Br-Ar-Br) H->B I Boronic Acid ((HO)2B-Ar'-B(OH)2) K [Boronate] I->K Activation J Base (e.g., K2CO3) J->K K->D

Caption: Catalytic cycle for Suzuki polycondensation.

Experimental Workflow for Fluorinated Polymer Synthesis

Polymer_Synthesis_Workflow start Start reagents 1. Weigh Monomers, Catalyst, and Base start->reagents setup 2. Assemble Reaction in Schlenk Flask reagents->setup inert 3. Evacuate and Backfill with Inert Gas setup->inert solvent 4. Add Degassed Solvents inert->solvent reaction 5. Heat and Stir (Polymerization) solvent->reaction precipitation 6. Precipitate Polymer in Methanol reaction->precipitation filtration 7. Filter to Collect Crude Polymer precipitation->filtration washing 8. Wash with H2O, HCl, H2O, Methanol filtration->washing drying 9. Dry Polymer under Vacuum washing->drying characterization 10. Characterize Polymer (GPC, TGA, DSC) drying->characterization end End characterization->end

Caption: Workflow for fluorinated polymer synthesis.

References

Application Notes and Protocols for Copper-Catalyzed C-N Bond Formation with 2-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-catalyzed cross-coupling of amines and arylboronic acids, known as the Chan-Evans-Lam (CEL) reaction, is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of inexpensive and abundant copper catalysts.[4] Unlike palladium-catalyzed methods, CEL couplings can often be performed at room temperature and are tolerant to air and moisture, simplifying the experimental setup.[2][3]

This document provides detailed application notes and protocols for the copper-catalyzed C-N bond formation using 2-fluorophenylboronic acid as the aryl source. The introduction of a fluorine atom onto the phenyl ring can significantly impact the pharmacokinetic and physicochemical properties of drug candidates, making this a particularly relevant transformation in pharmaceutical research.

Reaction Principle

The mechanism of the Chan-Evans-Lam coupling is complex and still a subject of ongoing research, but it is generally understood to proceed through a catalytic cycle involving copper(I) and copper(III) or copper(II) intermediates.[3] The key steps are believed to be:

  • Ligand Exchange/Transmetalation: The arylboronic acid transmetalates its aryl group to the copper catalyst.

  • Coordination: The amine substrate coordinates to the copper-aryl intermediate.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from a higher-valent copper species, regenerating the active copper catalyst.

Oxygen often plays a beneficial role in the catalytic cycle, likely by reoxidizing copper(I) to a more active copper(II) species.[2]

Key Applications

  • Synthesis of N-Aryl Amines: A straightforward method for the synthesis of secondary and tertiary amines containing a 2-fluorophenyl moiety.

  • Preparation of N-Heterocycles: Arylation of nitrogen-containing heterocycles such as imidazoles, pyrazoles, and benzothiazoles.[1][4][5]

  • Fragment-Based Drug Discovery: A reliable method for coupling fragments in the development of new therapeutic agents.

  • Lead Optimization: Introduction of the 2-fluorophenyl group to modify the properties of lead compounds.

Quantitative Data Summary

The following tables summarize typical yields for the copper-catalyzed C-N coupling of this compound with various amine nucleophiles under different reaction conditions.

Table 1: N-Arylation of Heterocyclic Amines with this compound

EntryAmine SubstrateCopper Source (mol%)BaseSolventTemperatureTime (h)Yield (%)Reference
12-Nitroimidazole (B3424786)Cu(OTf)₂ (8)K₂CO₃Methanol (B129727)Room Temp.24High (General Protocol)[1]
22-AminobenzothiazoleCu(OAc)₂ (10)K₃PO₄AcetonitrileRoom Temp.2485[4]
3ImidazoleCu(OAc)₂ (10)PyridineDichloromethane (B109758)Room Temp.4891 (General Protocol)[6]

Table 2: N-Arylation of Aromatic and Aliphatic Amines with this compound

EntryAmine SubstrateCopper Source (mol%)Ligand (mol%)BaseSolventTemperatureTime (h)Yield (%)Reference
1Aniline (B41778)Cu(OAc)₂ (10)None2,6-LutidineDichloromethaneRoom Temp.4888 (General Protocol)[6]
2BenzylamineCu(OAc)₂ (10)None2,6-LutidineDichloromethaneRoom Temp.7264 (General Protocol)[6]
3MorpholineCu(OAc)₂ (10)Myristic Acid (20)2,6-LutidineDichloromethaneRoom Temp.72Moderate (General Protocol)[6]

Experimental Protocols

Protocol 1: General Procedure for the N-Arylation of 2-Nitroimidazole

This protocol is adapted from a general procedure for the Chan-Evans-Lam coupling of arylboronic acids with 2-nitroimidazole.[1]

Materials:

  • This compound

  • 2-Nitroimidazole

  • Copper(II) triflate (Cu(OTf)₂)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Magnetic stir bar

  • 20 mL reaction vial

  • Celite

Procedure:

  • To a 20 mL vial, add a magnetic stir bar, this compound (0.4 mmol), 2-nitroimidazole (0.2 mmol), and potassium carbonate (0.2 mmol).

  • Add copper(II) triflate (0.016 mmol, 8 mol%).

  • Add 1 mL of methanol to the vial.

  • Cap the vial and stir the reaction mixture at room temperature for 24 hours, exposed to the ambient atmosphere.

  • Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(2-fluorophenyl)-2-nitroimidazole.

Protocol 2: General Procedure for the N-Arylation of Anilines

This protocol is based on a general method for the copper-catalyzed coupling of arylboronic acids and anilines.[6]

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Copper(II) acetate (B1210297) (Cu(OAc)₂)

  • 2,6-Lutidine

  • Myristic Acid (optional additive)

  • Dichloromethane (CH₂Cl₂)

  • Magnetic stir bar

  • Reaction flask

Procedure:

  • To a reaction flask, add this compound (1.5 mmol), the aniline (1.0 mmol), and copper(II) acetate (0.1 mmol, 10 mol%).

  • If the reaction is sluggish, myristic acid (0.2 mmol, 20 mol%) can be added to improve the solubility of the catalyst.

  • Add dichloromethane as the solvent.

  • Add 2,6-lutidine (2.0 mmol) as the base.

  • Stir the reaction mixture at room temperature under an air atmosphere for 48-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

reaction_mechanism CuI Cu(I) CuIII_Aryl Ar-Cu(III)-L CuI->CuIII_Aryl Oxidative Addition Oxidant Oxidant (O₂) CuIII_Amine Ar-Cu(III)(NHR')-L CuIII_Aryl->CuIII_Amine CuIII_Amine->CuI Product Ar-NHR' CuIII_Amine->Product Reductive Elimination ArylBoronicAcid ArB(OH)₂ ArylBoronicAcid->CuIII_Aryl Transmetalation Amine R'NH₂ Amine->CuIII_Amine Coordination

Caption: Proposed Catalytic Cycle for Chan-Evans-Lam C-N Coupling.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Combine Amine, This compound, Copper Catalyst, Base Solvent Add Solvent Reagents->Solvent Stir Stir at Specified Temperature and Time Solvent->Stir Filter Filter (e.g., through Celite) Stir->Filter Extract Aqueous Workup/ Extraction Filter->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General Experimental Workflow for C-N Coupling.

logical_relationship Reactants Starting Materials BoronicAcid This compound Amine Amine Substrate Product N-(2-Fluorophenyl) Amine BoronicAcid->Product Amine->Product CatalystSystem Catalytic System CopperSource Copper Source (e.g., Cu(OAc)₂, Cu(OTf)₂) Base Base (e.g., K₂CO₃, Pyridine) Solvent Solvent (e.g., MeOH, CH₂Cl₂) CopperSource->Product Base->Product Solvent->Product

Caption: Key Components for Successful C-N Bond Formation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling of 2-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 2-fluorophenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Boronic Acid Instability (Protodeboronation): this compound can be susceptible to protodeboronation, where the C-B bond is cleaved, especially in the presence of water and base.[1][2]a. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. b. Employ Stable Derivatives: Consider using more stable alternatives like potassium 2-fluorophenyltrifluoroborate or a MIDA boronate ester, which slowly release the boronic acid under reaction conditions.[1][2] c. Optimize Base and Solvent: Use milder bases (e.g., K₃PO₄, CsF) and consider non-aqueous solvent systems.[3]
2. Inactive Catalyst: The Pd(0) active species may not be forming efficiently, or it may be deactivating.[1]a. Use a Pre-catalyst: Employ a modern palladium pre-catalyst that readily forms the active catalytic species.[4] b. Ensure Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture to prevent oxidation of the Pd(0) catalyst and phosphine (B1218219) ligands.[1][2]
3. Inappropriate Base or Solvent Choice: The selected base may not be soluble or effective in the chosen solvent system. Water content can also be critical.[5]a. Screen Different Bases: Test a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and CsF. The choice can be substrate-dependent. b. Optimize Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) with a controlled amount of water can be beneficial for dissolving the base, but excess water can promote protodeboronation.[2][5][6] A 4:1 dioxane/water mixture is a common starting point.[2]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[1][2]a. Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (e.g., argon or nitrogen) or freeze-pump-thaw cycles.[2]
2. High Catalyst Loading: Excessive amounts of palladium catalyst can sometimes favor homocoupling.[2]a. Reduce Catalyst Loading: Incrementally decrease the catalyst loading to find the optimal concentration.
3. Use of Pd(II) Pre-catalyst: The in-situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling.[1]a. Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ may mitigate this issue.[1]
Dehalogenation of the Coupling Partner 1. Hydride Sources: The presence of certain reagents can act as hydride sources, leading to the reduction of the aryl halide.a. Avoid Hydride-Donating Reagents: If dehalogenation is observed, switch from amine bases or alcohol solvents to carbonate or phosphate (B84403) bases and aprotic solvents.[1]
Ipso-Substitution of the Fluorine Atom 1. Strong Nucleophilic Base: A highly nucleophilic base can directly attack the fluorinated aromatic ring.[2]a. Use a Milder Base: Employ less nucleophilic bases like K₃PO₄ or CsF.[2]
2. High Reaction Temperature: Nucleophilic aromatic substitution (SNAr) reactions are often more sensitive to temperature than the desired cross-coupling.[2]a. Lower the Reaction Temperature: If the Suzuki coupling can proceed at a lower temperature, this may suppress the SNAr side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for the cross-coupling of this compound?

A1: The base plays multiple crucial roles in the Suzuki-Miyaura coupling. It facilitates the transmetalation step by forming a more nucleophilic boronate species. For fluorinated boronic acids, the basicity and nucleophilicity of the base must be carefully balanced to promote the desired reaction while minimizing side reactions like protodeboronation and ipso-substitution of the fluorine atom.[2][3]

Q2: What is the role of water in the reaction, and how much should I use?

A2: Water can be beneficial as it helps to dissolve inorganic bases like K₂CO₃ and K₃PO₄, which is often necessary for the reaction to proceed efficiently.[2] However, an excess of water can lead to the hydrolysis (protodeboronation) of the boronic acid.[2] The optimal amount of water is a critical parameter to screen. A common starting point is a 4:1 or 5:1 mixture of an organic solvent to water.[5][6]

Q3: My this compound seems to be unstable. What are my alternatives?

A3: The instability of boronic acids, particularly under basic conditions, is a known issue that can lead to low yields.[1] More stable and reliable alternatives include:

  • Potassium Trifluoroborate Salts (ArBF₃K): These are highly stable, crystalline solids that are resistant to protodeboronation.[1][2]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, protected boronic acids that slowly release the active boronic acid under the reaction conditions.[1][2]

  • Pinacol (B44631) Esters (Bpin): These are generally more stable to storage and the reaction conditions.[1]

Q4: Which palladium catalyst and ligand combination is best for this coupling?

A4: The optimal catalyst-ligand system can be substrate-dependent. For electron-deficient boronic acids like this compound, palladium catalysts paired with electron-rich, bulky phosphine ligands are often effective. Buchwald-type ligands such as SPhos and XPhos are commonly used.[4][7] Pd(dppf)Cl₂ is also a robust and frequently used catalyst for a range of Suzuki couplings.[5]

Q5: How does the fluorine substituent on the phenylboronic acid affect the reaction?

A5: The electron-withdrawing nature of the fluorine atom can increase the rate of transmetalation. However, it also makes the boronic acid more susceptible to protodeboronation.[4][8] The position of the fluorine substituent also plays a role; ortho-substitution has a significant impact.[4]

Data on Base and Solvent Optimization

The following tables summarize data from studies on the Suzuki-Miyaura coupling of fluorinated arylboronic acids. While not exclusively for this compound, these results provide a strong starting point for optimization.

Table 1: Effect of Different Bases on Cross-Coupling Yield

Reaction conditions and substrates may vary between studies. This table is for comparative purposes.

BaseSolvent SystemTemperature (°C)Yield (%)Reference Substrates
Na₃PO₄Dioxane/H₂O (4:1)100~70-80PyFluor and 2-thiopheneboronic acid pinacol ester
K₂CO₃DMF11095Iodobenzene and phenylboronic acid
CsFTHF8040Aryl halide and boronic acid[3]
K₃PO₄Dioxane/H₂O100954-fluoro-1-iodobenzene and 4-methoxyphenylboronic acid
Na₂CO₃THF/Toluene/H₂O9536Polyfluorinated substrates
Cs₂CO₃Dioxane11085Furan boronic acid and aryl halide[9]

Table 2: Effect of Different Solvents on Cross-Coupling Yield

Reaction conditions and substrates may vary between studies. This table is for comparative purposes.

SolventCo-solvent (ratio)BaseTemperature (°C)Yield (%)Reference Substrates
DioxaneH₂O (4:1)Na₃PO₄10072PyFluor and 2-thiopheneboronic acid pinacol ester[5]
TolueneH₂O (4:1)Na₃PO₄10040PyFluor and 2-thiopheneboronic acid pinacol ester[6]
DMF-K₂CO₃11095Iodobenzene and phenylboronic acid
THFH₂ONa₂CO₃66854-bromoanisole and phenylboronic acid
AcetonitrileH₂O (4:1)K₂CO₃80Moderate4-pyridinylboronic acid and 1-bromo-2-fluorobenzene[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2-1.5 mmol, 1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq).

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition:

    • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). Alternatively, use a pre-catalyst like SPhos Pd G3 (1-5 mol%).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 4:1 dioxane/water, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 1-24 hours).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_boronic_acid Check Boronic Acid Stability start->check_boronic_acid Primary Suspect check_catalyst Check Catalyst Activity start->check_catalyst If Boronic Acid is Stable check_conditions Review Reaction Conditions start->check_conditions If Catalyst is Active use_stable_derivative Use Stable Derivative (e.g., ArBF3K, MIDA) check_boronic_acid->use_stable_derivative Instability (Protodeboronation) success Improved Yield use_stable_derivative->success use_precatalyst Use Pre-catalyst Degas Thoroughly check_catalyst->use_precatalyst Catalyst Deactivation use_precatalyst->success screen_bases Screen Bases (K3PO4, CsF, K2CO3) check_conditions->screen_bases optimize_solvent Optimize Solvent & Water Content check_conditions->optimize_solvent screen_bases->success optimize_solvent->success

Caption: Troubleshooting workflow for low-yield reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_ii_aryl Ar-Pd(II)L_n-X ox_add->pd_ii_aryl transmetalation Transmetalation pd_ii_aryl->transmetalation pd_ii_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd_ii_biaryl red_elim Reductive Elimination pd_ii_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Suzuki Coupling Reactions with 2-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the common side reactions encountered when using 2-Fluorophenylboronic acid in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki couplings?

A1: The two most prevalent side reactions are protodeboronation and homocoupling . Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which leads to the formation of fluorobenzene. Homocoupling results in the formation of 2,2'-difluorobiphenyl (B165479) from the coupling of two molecules of this compound.

Q2: What factors promote protodeboronation of this compound?

A2: Protodeboronation of this compound is primarily influenced by:

  • Base: Strong bases and the presence of water can accelerate this side reaction. The pH of the reaction mixture is a critical factor.

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

  • Reaction Time: Longer reaction times expose the boronic acid to the reaction conditions for extended periods, increasing the likelihood of decomposition.

  • Catalyst System: A slow or inefficient catalyst system that leads to prolonged reaction times can indirectly promote protodeboronation.

Q3: How can I minimize the homocoupling of this compound?

A3: Homocoupling can be minimized by:

  • Thorough Degassing: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. It is crucial to properly degas the reaction mixture and maintain an inert atmosphere (e.g., under Argon or Nitrogen).

  • Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates the active Pd(0) species can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), which can be reduced by the boronic acid, leading to homocoupling.

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling.

Q4: Is this compound considered a challenging substrate for Suzuki coupling?

A4: Yes, due to the electron-withdrawing nature of the fluorine atom, this compound is more susceptible to protodeboronation compared to electron-rich arylboronic acids. This makes it a challenging substrate that often requires careful optimization of reaction conditions.

Troubleshooting Guides

Issue 1: Low yield of the desired cross-coupled product and presence of fluorobenzene.

This indicates that protodeboronation is a significant side reaction.

Potential Cause Troubleshooting Steps
Reaction temperature is too high. Lower the reaction temperature. For unstable boronic acids, reactions at room temperature or slightly elevated temperatures (e.g., 40-60 °C) are often preferred if a sufficiently active catalyst is used.
Reaction time is too long. Employ a more active palladium precatalyst (e.g., a Buchwald precatalyst) to accelerate the cross-coupling reaction, thereby reducing the required reaction time.
Inappropriate base. Screen different bases. Weaker bases such as K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or KOH. The amount of base should also be optimized.
Presence of excess water. While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation. Using a mixed solvent system with a controlled amount of water (e.g., dioxane/water 4:1) or even anhydrous conditions with certain bases (like CsF) can be beneficial.
Issue 2: Significant formation of 2,2'-difluorobiphenyl.

This points to homocoupling of the this compound.

Potential Cause Troubleshooting Steps
Presence of oxygen. Ensure rigorous degassing of the solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) precatalyst. Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that forms the active Pd(0) species more efficiently and under milder conditions.
Suboptimal ligand-to-palladium ratio. An insufficient amount of ligand can lead to palladium black formation and promote side reactions. The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1, depending on the specific ligand and catalyst used.

Experimental Protocols

General Protocol for Minimizing Side Reactions in Suzuki Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium precatalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes the general effect of reaction parameters on the yield of the desired product and the formation of side products when using this compound. Specific yields are highly dependent on the coupling partners and the exact conditions used.

Parameter Condition Expected Impact on Desired Product Yield Expected Impact on Protodeboronation Expected Impact on Homocoupling
Temperature High (>100 °C)May decrease due to side reactionsIncreasesCan increase
Low (RT - 60 °C)May increase with a highly active catalystDecreasesDecreases
Base Strong (e.g., NaOH)Can decreaseIncreases significantly-
Weak (e.g., K₂CO₃, K₃PO₄)Generally higherDecreases-
Catalyst Low activityLowerIncreases (due to longer reaction times)Can increase
High activity (precatalysts)HigherDecreases (due to shorter reaction times)Decreases
Atmosphere AirCan decrease-Increases significantly
Inert (Ar, N₂)Higher-Decreases

Visualizations

Suzuki_Side_Reactions Aryl_Halide Ar-X Desired_Product Desired Product (Ar-Ph-F) Aryl_Halide->Desired_Product Boronic_Acid 2-F-Ph-B(OH)₂ Boronic_Acid->Desired_Product Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation H₂O, Base, Heat Homocoupling Homocoupling Boronic_Acid->Homocoupling O₂, Pd(II) Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Desired_Product Base Base Base->Desired_Product Fluorobenzene Fluorobenzene Protodeboronation->Fluorobenzene Biphenyl_Product 2,2'-Difluorobiphenyl Homocoupling->Biphenyl_Product

Caption: Main reaction and side reactions in Suzuki coupling.

Caption: Troubleshooting workflow for Suzuki coupling.

Technical Support Center: Purification of Products from 2-Fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from reactions involving 2-Fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include:

  • Homocoupling products: Formation of biphenyls from the coupling of two molecules of the boronic acid (biphenyl-2,2'-difluoride) or the aryl halide. This is often promoted by the presence of oxygen and palladium(II) species.[1]

  • Protodeboronation products: Cleavage of the C-B bond on the this compound, replacing it with a hydrogen atom to form fluorobenzene (B45895). This can be catalyzed by acid or base, especially in the presence of water at elevated temperatures.[2][3]

  • Unreacted starting materials: Residual this compound and the corresponding coupling partner (e.g., aryl halide).

  • Catalyst residues: Palladium or copper catalyst and their ligands.

  • Inorganic salts: Byproducts from the base used in the reaction.

Q2: My Suzuki-Miyaura coupling reaction with this compound is complete, but I'm struggling to separate my product from the homocoupled biphenyl (B1667301) byproduct. What should I do?

A2: The homocoupled biphenyl byproduct can be challenging to separate due to similar polarities. Here are a few strategies:

  • Optimize Chromatography: Carefully select your solvent system for flash chromatography. A shallow gradient of a less polar eluent system (e.g., hexane (B92381)/ethyl acetate (B1210297) or hexane/dichloromethane) might be necessary to achieve separation. Consider using a larger column for better resolution.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method to achieve high purity, often superior to chromatography.[4] Experiment with different solvent systems (e.g., ethanol/water, dichloromethane/hexane) to find one where your product has high solubility at elevated temperatures and low solubility at room temperature.

  • Reaction Optimization to Minimize Homocoupling: In future reactions, ensure rigorous degassing of your reaction mixture and use a Pd(0) source directly (e.g., Pd(PPh₃)₄) to minimize the presence of Pd(II) species that promote homocoupling.[1]

Q3: I am observing significant protodeboronation of this compound in my reaction. How can I minimize this and purify my desired product?

A3: Protodeboronation is a common side reaction. To address this:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or KF.[2]

  • Use Boronate Esters: Pinacol esters of this compound are generally more stable towards protodeboronation.[2]

  • Control Water Content: While some water can be beneficial, excess water can promote this side reaction. Ensure your solvents are appropriately dried.[2]

  • Purification: The resulting fluorobenzene is typically volatile and can often be removed during solvent evaporation under reduced pressure. If it co-elutes with your product during chromatography, a solvent system with a more polar modifier might help in separation.

Q4: How can I effectively remove unreacted this compound during workup?

A4: Unreacted this compound can often be removed with a basic wash during the aqueous workup. Boronic acids are acidic and will be converted to their corresponding boronate salts, which are soluble in the aqueous layer.[5][6] A wash with a dilute aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) is typically effective.

Troubleshooting Guides

Issue 1: Difficulty in Separating Product and Homocoupled Byproduct
Possible Cause Solution
Similar PolarityChromatography: Employ a long column with a fine mesh silica (B1680970) gel. Use a shallow gradient with a solvent system that provides a good separation on TLC (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). Recrystallization: If the product is solid, this is often the best method for achieving high purity.[4] Screen various solvents to find one that selectively crystallizes your product.
Overloading on Chromatography ColumnReduce the amount of crude material loaded onto the column relative to the amount of silica gel.
Inappropriate TLC Solvent SystemThe TLC solvent system may not be optimal for separation on the column. Test various solvent systems to achieve a clear separation between the product and the byproduct spots on the TLC plate before running the column.
Issue 2: Presence of Boroxine (B1236090) Impurities
Possible Cause Solution
Anhydrous conditions during workup or storageBoroxines are cyclic trimers formed from the dehydration of three boronic acid molecules.[3] Their formation is reversible. To convert them back to the boronic acid, ensure that the workup and storage are not completely anhydrous. Adding a small amount of water can shift the equilibrium back.[3]
High temperatures during concentrationAvoid excessive heat when removing the solvent. Use a rotary evaporator at a moderate temperature.[3]
Purification Strategy Recrystallization from an aqueous solvent system can often hydrolyze the boroxine back to the boronic acid, which may then be removed by a basic wash.[3]

Data Presentation

The following tables provide a representative comparison of purification methods for a hypothetical biaryl product derived from a Suzuki-Miyaura reaction of this compound. Note: Actual yields and purities will vary depending on the specific substrates and reaction conditions.

Table 1: Comparison of Purification Methods

Purification MethodStarting Purity (Crude)Final PurityYieldNotes
Flash Column Chromatography~75%>95%70-85%Effective for removing most impurities, but may require careful optimization to separate closely eluting byproducts like homocoupled material.
Recrystallization~75%>99%60-80%Can provide very high purity for solid products, but yield may be lower due to loss of material in the mother liquor.[4][7]
Preparative TLC~75%>98%40-60%Suitable for small-scale purification and can offer excellent separation, but is generally lower yielding.[8]
Acid-Base ExtractionN/AN/AN/APrimarily used to remove acidic (boronic acid) or basic impurities, not for separating the main product from neutral byproducts.[5][6]

Table 2: Illustrative Solvent Systems for Purification

Purification MethodProduct TypeTypical Solvent System
Flash Column ChromatographyBiaryl (e.g., 2-fluoro-X-biphenyl)Hexane/Ethyl Acetate (gradient) or Dichloromethane/Methanol (for more polar compounds)[6]
RecrystallizationSolid BiarylEthanol/Water, Dichloromethane/Hexane, Toluene
Flash Column ChromatographyN-Aryl Amine (from Chan-Lam)Hexane/Ethyl Acetate (gradient)

Experimental Protocols

General Aqueous Work-up Protocol for Suzuki-Miyaura Reactions
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • 1M aqueous NaOH or Na₂CO₃ solution to remove unreacted this compound.[6]

    • Water.

    • Brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Detailed Flash Column Chromatography Protocol
  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Mandatory Visualization

experimental_workflow reaction This compound Reaction (e.g., Suzuki or Chan-Lam) workup Aqueous Work-up (Basic & Brine Wash) reaction->workup crude Crude Product workup->crude purification Purification crude->purification chromatography Flash Column Chromatography purification->chromatography If oil or complex mixture recrystallization Recrystallization purification->recrystallization If solid analysis Purity Analysis (NMR, LC-MS) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of products from this compound reactions.

troubleshooting_logic start Purification Issue Identified impurity_type What is the main impurity? start->impurity_type homocoupling Homocoupling Byproduct impurity_type->homocoupling Similar polarity to product boronic_acid Unreacted Boronic Acid impurity_type->boronic_acid Acidic other Other Impurities impurity_type->other Other solution_homocoupling Optimize Chromatography or Recrystallize homocoupling->solution_homocoupling solution_boronic_acid Perform Basic Wash (e.g., aq. NaOH) boronic_acid->solution_boronic_acid solution_other General Purification (Chromatography) other->solution_other

Caption: Logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Managing Homocoupling of 2-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the homocoupling of 2-fluorophenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Q1: I am observing a significant amount of 2,2'-difluorobiphenyl (B165479), the homocoupling product, in my Suzuki-Miyaura reaction. What are the primary causes?

The formation of 2,2'-difluorobiphenyl is a common side reaction when using this compound, which is an electron-deficient boronic acid. The primary causes for excessive homocoupling include:

  • Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.[1]

  • Suboptimal Catalyst System: The choice of palladium precursor and ligand greatly influences the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Inappropriate Base: The nature and strength of the base can affect the stability of the boronic acid and the efficiency of the transmetalation step. For fluorinated phenylboronic acids, stronger bases can sometimes lead to increased hydrodeboronation.[2]

  • High Reaction Temperature: Elevated temperatures can accelerate the decomposition of the boronic acid and increase the rate of side reactions, including homocoupling.

  • Slow Catalyst Activation: If the active Pd(0) catalyst is not generated efficiently, side reactions can become more prevalent.

Q2: How can I minimize the formation of 2,2'-difluorobiphenyl?

Minimizing homocoupling requires careful optimization of the reaction conditions. Here are key strategies:

  • Rigorous Degassing: Ensure the reaction mixture and solvent are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

  • Catalyst and Ligand Selection: Employ modern palladium precatalysts, such as those developed by Buchwald, which can rapidly generate the active Pd(0) species.[3][4][5] Bulky, electron-rich phosphine (B1218219) ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often effective in promoting the desired cross-coupling over homocoupling.[3][6]

  • Choice of Base: Weaker inorganic bases are often preferred. Potassium carbonate (K₂CO₃) has been shown to be effective in reducing homocoupling for polyfluorinated phenylboronic acids.[2] Potassium phosphate (B84403) (K₃PO₄) is also a commonly used base.

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For unstable boronic acids, reactions at room temperature or 40°C can be beneficial.[3][4]

  • Use of Boronic Esters: Consider converting the this compound to a more stable boronic ester, such as a pinacol (B44631) ester, to reduce decomposition and side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound more prone to homocoupling than other arylboronic acids?

This compound is an electron-deficient boronic acid due to the electron-withdrawing nature of the fluorine atom. This electronic property makes it more susceptible to both oxidative homocoupling and protodeboronation (cleavage of the C-B bond) under typical Suzuki-Miyaura reaction conditions.[6]

Q2: What is the mechanism of homocoupling?

Homocoupling of arylboronic acids can proceed through several mechanisms. One common pathway involves the oxidation of the Pd(0) catalyst to Pd(II) by oxygen. This Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate a Pd(0) species.[1] An alternative, oxygen-free mechanism involving protonolysis followed by a second transmetalation has also been proposed, especially for electron-deficient arylboronic acids.[6]

Q3: Can the choice of solvent influence the extent of homocoupling?

Yes, the solvent can play a role. Aprotic solvents like dioxane, THF, and toluene, often with the addition of water, are commonly used. The solubility of the base and the boronic acid salt in the chosen solvent system can impact the reaction rates. For particularly unstable boronic acids, the specific solvent mixture may need to be optimized to balance reactant solubility and minimize decomposition.

Q4: Are there any specific palladium precatalysts recommended for suppressing homocoupling with this compound?

Palladium precatalysts that can quickly generate the active LPd(0) species under mild conditions are highly recommended. This rapid generation allows the desired cross-coupling to outcompete the decomposition and homocoupling of the unstable boronic acid.[3][4][5] The Buchwald G2 and G3 precatalysts, particularly with ligands like SPhos and XPhos, have shown excellent performance in this regard.[3][5]

Data Presentation

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Cross-coupling Yield (%)Homocoupling Side ProductReference
14-Chloroanisole2,6-Difluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene10018Low ConversionMajor[3]
24-Chloroanisole2,6-Difluorophenylboronic acidBuchwald Precatalyst (2)SPhos (2)K₃PO₄ (3)THF/H₂ORT0.593Not specified[3]
3TetrafluoroiodobenzeneTrifluoroboronic acidPd₂(dba)₃ (5)XPhos (10)Na₂CO₃ (2)THF/H₂O6014352%[2]
4TetrafluoroiodobenzeneTrifluoroboronic acidPd₂(dba)₃ (5)XPhos (10)K₂CO₃ (2)THF/H₂O6014350%[2]
5TetrafluoroiodobenzeneTrifluoroboronic acidPd₂(dba)₃ (5)SPhos (10)K₂CO₃ (2)THF/H₂O601460<1%[2]

Note: This table is a synthesis of data from multiple sources to illustrate the impact of different reaction conditions. Direct comparison between entries should be made with caution as the substrates and specific experimental setups vary.

Experimental Protocols

General Protocol for Minimizing Homocoupling of this compound

This protocol is a general guideline based on best practices for minimizing homocoupling with electron-deficient boronic acids.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., dioxane, THF, or toluene, often with 10-20% water)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • In a separate glovebox or under a positive pressure of inert gas, weigh the palladium precatalyst and add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Combine Aryl Halide, This compound, and Base inert 2. Establish Inert Atmosphere (Argon or Nitrogen Purge) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Palladium Precatalyst solvent->catalyst react 5. Stir at Optimized Temperature (e.g., RT to 60°C) catalyst->react monitor 6. Monitor Progress (TLC, GC-MS, LC-MS) react->monitor quench 7. Quench and Extract monitor->quench purify 8. Purify by Chromatography quench->purify product Desired Cross-Coupled Product purify->product

Caption: Experimental workflow for minimizing homocoupling.

Troubleshooting_Homocoupling start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Improve degassing procedure: - Freeze-pump-thaw cycles - Inert gas sparging q1->sol1 No q2 Using a modern precatalyst and bulky ligand (e.g., XPhos)? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a Buchwald precatalyst with SPhos or XPhos ligand. q2->sol2 No q3 Is the reaction temperature as low as possible? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Lower the reaction temperature (e.g., to RT or 40°C). q3->sol3 No q4 Is the base appropriate? (e.g., K2CO3 or K3PO4) q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Screen weaker inorganic bases like K2CO3. q4->sol4 No end_node Reduced Homocoupling q4->end_node Yes a4_no No sol4->end_node

Caption: Troubleshooting decision tree for homocoupling.

References

Technical Support Center: Phosphine Ligand Selection for 2-Fluorophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of phosphine (B1218219) ligand critical for the Suzuki-Miyaura coupling of this compound?

A1: The phosphine ligand plays a multifaceted role in the catalytic cycle.[1] For this compound, the ortho-fluoro group introduces steric hindrance and electronic effects that can impact the reaction's efficiency. A suitable phosphine ligand is essential to:

  • Stabilize the Palladium(0) Center: The ligand prevents the precipitation of palladium black.[1]

  • Facilitate Oxidative Addition: Electron-rich and bulky ligands promote the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step.[2]

  • Promote Reductive Elimination: The ligand's steric bulk can accelerate the final step, where the new C-C bond is formed and the active catalyst is regenerated.[3]

  • Influence Catalyst Activity: The electronic properties of the ligand modulate the electron density at the palladium center, affecting its overall catalytic activity.[4][5]

Q2: What are the most common issues encountered when using this compound in Suzuki-Miyaura couplings?

A2: Researchers may face several challenges:

  • Low Reaction Yields: This can be due to steric hindrance from the ortho-fluoro group, which slows down key steps in the catalytic cycle.[3]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming the starting material.[6] This is a known issue for fluorinated boronic acids, especially under basic conditions.[7]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halides can reduce the yield of the desired cross-coupled product. This is often exacerbated by the presence of oxygen.

  • Catalyst Deactivation: The palladium catalyst can decompose or form inactive species, leading to incomplete conversion.

Q3: Which class of phosphine ligands is generally recommended for this compound couplings?

A3: For sterically demanding substrates like this compound, bulky and electron-rich monodentate phosphine ligands are often the preferred choice. The Buchwald-type biarylphosphine ligands, such as SPhos, XPhos, and RuPhos, are particularly effective.[3] These ligands are designed to be both sterically bulky and electron-donating, which helps to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3]

Q4: Can bidentate phosphine ligands be used for this type of coupling?

A4: While monodentate ligands are more common for sterically hindered couplings, certain bidentate phosphine ligands with a large bite angle, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can also be effective.[8] The choice between a monodentate and a bidentate ligand may depend on the specific aryl halide coupling partner and the reaction conditions.

Q5: How does the choice of base and solvent affect the reaction?

A5: The base and solvent system is crucial for a successful coupling. The base activates the boronic acid for the transmetalation step.[9] For challenging couplings, moderately strong bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[3] Aprotic polar solvents such as dioxane, toluene, or DMF are commonly used, often with a small amount of water to aid in dissolving the base.[10][11] However, excessive water can promote protodeboronation.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield - Ineffective ligand for the specific substrate combination.- Low reaction temperature.- Inappropriate base or solvent.- Catalyst deactivation.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).- Increase the reaction temperature, but monitor for decomposition.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃) and ensure the solvent is anhydrous and degassed.[3]- Use a pre-formed catalyst or ensure the in-situ generation of the active catalyst is efficient.
Significant Protodeboronation - Excess water in the reaction mixture.- Prolonged reaction time at high temperature.- The boronic acid is inherently unstable under the reaction conditions.- Use anhydrous solvents and dry reagents. If water is required, carefully control the amount.- Aim for shorter reaction times by using a more active catalyst system.- Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (Bpin) or a potassium trifluoroborate salt (ArBF₃K), which are more resistant to protodeboronation.[10]
Homocoupling of Boronic Acid - Presence of oxygen in the reaction.- Inefficient transmetalation compared to oxidative homocoupling.- Ensure the reaction setup is thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).[10]- Use a pre-formed Pd(0) source like Pd₂(dba)₃ to avoid in-situ reduction steps that can promote homocoupling.
Incomplete Consumption of Starting Aryl Halide - Inefficient oxidative addition.- Low catalyst activity.- Switch to a more electron-rich and bulky phosphine ligand to accelerate oxidative addition.[2]- Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).- If using an aryl chloride, which is less reactive, ensure the chosen ligand is suitable for C-Cl bond activation (e.g., certain Buchwald ligands).[12]

Data Presentation: Ligand Performance Comparison

The following tables provide a general comparison of different phosphine ligand classes for Suzuki-Miyaura couplings. The yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Table 1: Comparison of Phosphine Ligand Classes for Coupling with this compound

Ligand ClassExample Ligand(s)General Performance with Sterically Hindered SubstratesKey Advantages
Bulky Monodentate Biarylphosphines SPhos, XPhos, RuPhosExcellentHigh activity for hindered substrates, promotes fast reaction rates.[3]
Bidentate Ferrocenylphosphines dppfGood to ExcellentGood thermal stability, effective for a range of substrates.[8]
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃GoodHighly electron-donating, effective for less reactive aryl chlorides.[9]
Traditional Triarylphosphines PPh₃Poor to ModerateGenerally not effective for sterically hindered couplings, may require higher temperatures and catalyst loadings.[3]

Table 2: Illustrative Reaction Conditions and Yields for Couplings of Fluorinated Aryl Boronic Acids

Aryl HalideBoronic AcidLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-bromo-4-fluorobenzenePhenylboronic AcidSPhosK₃PO₄Dioxane/H₂O100495[10]
4-chloroanisolePhenylboronic AcidPPh₃K₃PO₄Toluene1002420[13]
Phenyl IodidePentafluorophenylboronic AcidPPh₃CsF/Ag₂ODME7012>90
Phenyl BromidePentafluorophenylboronic AcidP(t-Bu)₃CsF/Ag₂ODMF10012>90

Note: This data is for illustrative purposes to show the effect of different ligands and conditions on related fluorinated substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of the coupling reaction.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a suitable palladium precatalyst

  • Phosphine ligand (e.g., SPhos)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OH)2 + Base) pd2_complex->transmetalation diaryl_pd_complex R-Pd(II)L2-Ar transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Caption: The Suzuki-Miyaura catalytic cycle.

Ligand_Selection_Workflow start Start: Low Yield with This compound check_ligand Is the ligand bulky and electron-rich (e.g., SPhos)? start->check_ligand change_ligand Switch to a Buchwald-type biarylphosphine ligand check_ligand->change_ligand No check_conditions Review reaction conditions (Base, Solvent, Temp.) check_ligand->check_conditions Yes change_ligand->check_conditions optimize_conditions Use stronger base (K3PO4) and anhydrous solvent. Increase temperature. check_conditions->optimize_conditions Not Optimized check_side_reactions Are side reactions (protodeboronation) significant? check_conditions->check_side_reactions Optimized optimize_conditions->check_side_reactions use_boronate_ester Convert boronic acid to a more stable Bpin ester or trifluoroborate salt. check_side_reactions->use_boronate_ester Yes success Successful Coupling check_side_reactions->success No use_boronate_ester->success

Caption: Troubleshooting workflow for ligand selection.

References

dealing with impurities in commercial 2-Fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial 2-Fluorophenylboronic Acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, particularly concerning impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and why are they problematic?

Commercial this compound can contain several impurities that arise from its synthesis, storage, or handling. The most significant of these is the trimeric anhydride, known as a boroxine (B1236090). Additionally, residual starting materials, byproducts, and degradation products can be present. These impurities can negatively impact reaction efficiency, yield, and reproducibility.

The primary concern is the dehydration of the boronic acid to form its corresponding boroxine. This is a reversible equilibrium that can be influenced by storage conditions. While some studies suggest boroxines can be active in certain cross-coupling reactions, their presence complicates accurate reagent stoichiometry, as the molecular weight differs from the monomeric acid. This can lead to lower-than-expected yields in sensitive reactions like the Suzuki-Miyaura coupling.[1] Another common side reaction that can be influenced by reagent quality is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to yield loss.

Table 1: Common Impurities and Their Impact

ImpurityChemical StructureCommon SourceImpact on Reactions (e.g., Suzuki-Miyaura Coupling)
Boroxine (Trimeric Anhydride) (FC₆H₄BO)₃Dehydration of this compound upon storage or exposure to heat.- Interferes with accurate mass measurement for stoichiometry.- Can lead to inconsistent reaction rates and lower yields.
Homocoupling Product (2,2'-Difluorobiphenyl) FC₆H₄-C₆H₄FOxidative coupling of two boronic acid molecules, often facilitated by oxygen and palladium catalysts.- Reduces yield of the desired cross-coupled product.- Complicates purification of the final product.
Benzene C₆H₆Can be a residual solvent or a product of complete protodeboronation.- Inert, but its presence indicates potential degradation of the boronic acid.
Phenol / Fluorophenol HOC₆H₅ / F-C₆H₄-OHOxidative degradation of the boronic acid.- Can compete with the desired reaction or poison the catalyst.
Q2: My Suzuki-Miyaura coupling reaction has a low yield. How can I troubleshoot if the this compound is the cause?

Low yields in Suzuki-Miyaura coupling are a frequent issue and can often be traced back to the quality of the boronic acid.[2] A systematic approach is crucial to identify the root cause. The following workflow can help diagnose the problem.

G cluster_0 Troubleshooting Workflow: Low Reaction Yield start Low Yield Observed q1 Assess Purity of This compound start->q1 action1 Run Analytical Check: ¹H NMR, ¹⁹F NMR, or LC-MS q1->action1 How? action3 Use Fresh or High-Purity Reagent q1->action3 Alternative q2 Impurities Detected? action1->q2 action2 Purify Boronic Acid (See Protocol 1 or 2) q2->action2 Yes q3 Check Reaction Conditions: - Degassing thorough? - Base quality/quantity correct? - Catalyst/Ligand active? q2->q3 No end_good Problem Resolved action2->end_good action3->end_good action4 Optimize Reaction Parameters: - Improve degassing (freeze-pump-thaw) - Use fresh, anhydrous base - Screen catalysts/ligands q3->action4 Yes/Unsure end_bad Problem Persists: Consult further literature for substrate-specific issues q3->end_bad No, all are optimal action4->end_good

Caption: Troubleshooting workflow for low-yield reactions.
Q3: What methods can I use to purify commercial this compound?

If you suspect impurities are affecting your experiment, purification can restore the reagent's quality. The two most common and effective methods are acid-base extraction and recrystallization.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.

  • Dissolution : Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) (e.g., 100 mL).

  • Base Extraction : Transfer the solution to a separatory funnel and extract with a basic aqueous solution, such as 1 M sodium hydroxide (B78521) (NaOH), three times (3 x 50 mL). The boronic acid will move into the aqueous layer as its sodium boronate salt, leaving non-acidic impurities in the organic layer.

  • Separation : Combine the aqueous layers in a clean flask and cool in an ice bath.

  • Acidification : Slowly acidify the cold aqueous solution by adding 2 M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2. The this compound will precipitate as a white solid.

  • Isolation : Collect the purified solid by vacuum filtration, washing with cold distilled water (2 x 20 mL).

  • Drying : Dry the product under high vacuum to remove residual water. Confirm purity using NMR or melting point analysis.

Protocol 2: Purification by Recrystallization

This technique is effective for removing impurities with different solubility profiles.

  • Solvent Selection : A mixed solvent system, such as ethanol/water or toluene, is often effective. The ideal system is one in which the boronic acid is soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to fully dissolve the solid.

  • Induce Crystallization : While the solution is still warm, slowly add the second solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.

  • Drying : Dry the purified crystals under vacuum.

Q4: How can I analytically assess the purity of this compound?

NMR spectroscopy is a powerful tool for assessing purity. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • ¹H NMR : The spectrum of pure this compound will show characteristic aromatic proton signals and a broad singlet for the B(OH)₂ protons. The integration of these signals relative to an internal standard can provide a quantitative measure of purity (qNMR). Impurities may introduce other aromatic or aliphatic signals.

  • ¹⁹F NMR : This technique is highly sensitive to the fluorine environment. The pure compound will exhibit a single sharp resonance. The presence of impurities, such as the homocoupled 2,2'-difluorobiphenyl, will result in distinct signals at different chemical shifts.[3][4]

  • LC-MS : Liquid chromatography-mass spectrometry can separate the boronic acid from its impurities, providing both retention time and mass-to-charge ratio data for identification.

Q5: How does boroxine formation impact my experiments, and how can it be reversed?

Boroxines are the cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules. This process is an equilibrium.

G cluster_0 Boronic Acid <=> Boroxine Equilibrium BA 3 x this compound (Monomer) BX Boroxine (Trimer) BA->BX Dehydration (Heat/Vacuum) BX->BA Hydrolysis (Water/Base) H2O + 3 H₂O

Caption: Reversible equilibrium between boronic acid and boroxine.

The presence of boroxine means the actual molar quantity of the active boronic acid species is lower than calculated based on the mass of the solid. This can be a significant source of error. Fortunately, the equilibrium can be shifted back towards the monomeric boronic acid. In many Suzuki-Miyaura coupling reactions, the use of an aqueous base (like K₂CO₃ in water/dioxane) facilitates the in-situ hydrolysis of the boroxine back to the active boronic acid. If you are using anhydrous conditions, the presence of boroxine is more problematic. Storing the reagent in a desiccator and under an inert atmosphere can help minimize its formation.

References

Technical Support Center: Work-up Procedures for Reactions Containing 2-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the work-up of reactions involving 2-fluorophenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common challenges encountered during the work-up of reactions with this compound?

Researchers often face difficulties in removing residual this compound and its byproducts from the desired product.[1][2] These boron-containing impurities can complicate purification due to their polarity and potential for interacting with silica (B1680970) gel during chromatography.[1][2] Key challenges include:

  • Removal of excess boronic acid and boronic acid-derived byproducts.

  • Poor separation during silica gel chromatography, often characterized by tailing or streaking.[1][2]

  • Product loss during aqueous extraction steps, especially for more polar products.

  • Decomposition of the desired product or the boronic acid on acidic silica gel.[1]

Q2: My primary purification by silica gel chromatography is failing. What can I do?

Standard silica gel chromatography can be problematic for boronic acids and their derivatives due to strong interactions with the silica surface.[1] If you are experiencing issues such as tailing or irreversible adsorption, consider the following modifications:

  • Switch to a different eluent system. For polar compounds, a more polar solvent system like dichloromethane/methanol (B129727) may improve separation.[3]

  • Use modified silica gel. Impregnating the silica gel with boric acid can help suppress the over-adsorption of boronic esters, leading to better elution.[1]

  • Consider reverse-phase chromatography (C18). While some compounds may still adhere to the stationary phase or have poor solubility in common reverse-phase solvents, it can be a viable alternative for others.[2]

Q3: How can I remove this compound without using chromatography?

Several non-chromatographic methods can be effective for removing boronic acid impurities:

  • Basic Aqueous Wash: This is a common and effective method for products that are stable under basic conditions.[1][4] The boronic acid is converted to its highly water-soluble boronate salt, which is then extracted into the aqueous phase.[1][3]

  • Adduct Formation with Diethanolamine (B148213): Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which often precipitates and can be removed by filtration.[1][2]

  • Scavenger Resins: Silica-based scavenger resins with diol or diethanolamine (DEAM) functional groups can selectively bind to and remove boronic acids.[1]

  • Volatilization: Boronic acids can be converted to their volatile trimethyl borate (B1201080) esters by repeatedly dissolving the crude product in methanol and removing the solvent under reduced pressure.[3][5]

  • Recrystallization: This can be a highly effective purification method for both the final product and for purifying the boronic acid itself.[6]

Q4: My product is sensitive to basic conditions. What is the best work-up strategy?

For base-sensitive compounds, a basic aqueous wash should be avoided. Alternative methods include:

  • Using a scavenger resin. This method is ideal as it is performed under neutral conditions.[1]

  • Adduct formation with diethanolamine followed by filtration. This procedure is also performed under non-basic conditions.[1][2]

  • Recrystallization. If a suitable solvent system can be found, recrystallization is an excellent, non-destructive purification method.[6]

Comparison of Work-up Methods

MethodPrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Basic Aqueous Wash Conversion of acidic boronic acid to a water-soluble boronate salt.[1][3]Simple, inexpensive, and effective for many products.[1]Not suitable for base-sensitive products; potential for emulsions.Non-polar to moderately polar products that are stable to base.[1]
Adduct Formation with Diethanolamine Formation of a filterable crystalline adduct with the boronic acid.[1][2]Effective for non-polar boronic acids; avoids aqueous extraction.[2]The adduct may not always precipitate; requires an additional reagent.[2]Products where the boronic acid is not highly polar.[2]
Scavenger Resins Selective binding of the boronic acid to a functionalized solid support.[1]High selectivity; suitable for base-sensitive compounds; simple filtration work-up.[1]Resins can be expensive; may require optimization of reaction time.[1]A wide range of products, especially those sensitive to other work-up conditions.[1]
Volatilization as Trimethyl Borate Conversion to volatile (MeO)₃B, which is removed by evaporation.[3][5]No need for aqueous extraction or chromatography.May require multiple evaporations for complete removal; not suitable for volatile products.Non-volatile products.
Recrystallization Differential solubility of the product and impurities in a given solvent system.[6]Can yield highly pure material; avoids chromatography.Finding a suitable solvent can be challenging and time-consuming.[2][6]Crystalline solid products.

Detailed Experimental Protocols

Protocol 1: Basic Aqueous Wash
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of sodium hydroxide (B78521) (NaOH). Repeat the wash 2-3 times.[1]

  • Separation: Combine the organic layers.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and base.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate the purified product.

Protocol 2: Adduct Formation with Diethanolamine
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Adduct Formation: Add diethanolamine (1.1 to 1.5 equivalents relative to the boronic acid) to the solution.[1] Stir at room temperature. The formation of a precipitate may be observed.

  • Filtration: If a precipitate forms, filter the mixture and wash the collected solid with a small amount of cold solvent (e.g., diethyl ether).[1]

  • Product Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the product.[1]

Protocol 3: Use of a Scavenger Resin
  • Resin Selection: Choose a suitable boronic acid scavenger resin, such as one functionalized with a diol or diethanolamine.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Scavenging: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the boronic acid).[1]

  • Agitation: Stir the suspension at room temperature for 1-4 hours. The optimal time may need to be determined empirically.[1]

  • Filtration: Filter off the resin and wash it with a small amount of the organic solvent.[1]

  • Product Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[1]

Visualized Workflows

G cluster_workflow General Work-up Workflow start Crude Reaction Mixture solvent_removal Solvent Removal (if necessary) start->solvent_removal dissolve Dissolve in Organic Solvent solvent_removal->dissolve wash Aqueous Wash (e.g., water, brine) dissolve->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purification Purification concentrate->purification product Isolated Product purification->product

Caption: General experimental workflow for the work-up of an organic reaction.

G cluster_troubleshooting Troubleshooting Boronic Acid Removal start Boronic Acid Impurity Detected is_product_base_stable Is the product stable to base? start->is_product_base_stable basic_wash Perform Basic Aqueous Wash is_product_base_stable->basic_wash Yes is_product_solid Is the product a crystalline solid? is_product_base_stable->is_product_solid No success Pure Product basic_wash->success recrystallize Attempt Recrystallization is_product_solid->recrystallize Yes use_scavenger Use Scavenger Resin is_product_solid->use_scavenger No recrystallize->use_scavenger Fails recrystallize->success dea_adduct Attempt Diethanolamine Adduct Formation use_scavenger->dea_adduct Fails use_scavenger->success chromatography Modified Chromatography dea_adduct->chromatography Fails dea_adduct->success chromatography->success failure Still Impure chromatography->failure

Caption: Decision tree for troubleshooting the removal of this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Fluorophenylboronic Acid and 3-Fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of target molecules. Phenylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds. The introduction of a fluorine substituent onto the phenyl ring can significantly influence the reactivity of these boronic acids, owing to fluorine's unique electronic and steric properties. This guide provides an objective comparison of the reactivity of 2-fluorophenylboronic acid and 3-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions, supported by experimental data.

The position of the fluorine atom on the phenyl ring—ortho (2-position) versus meta (3-position)—alters the electronic and steric environment of the boronic acid moiety, which in turn affects the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.

Influence of Fluorine Substitution on Reactivity

The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in a resonance effect (+M), donating electron density to the aromatic ring. The interplay of these two opposing effects, which varies with the substituent's position, governs the overall electronic character of the fluorophenylboronic acid and its reactivity.

  • This compound (Ortho-substitution): The proximity of the fluorine atom to the boronic acid group in the ortho position introduces significant steric hindrance. This steric bulk can influence the approach of the boronic acid to the palladium center during the transmetalation step. Electronically, the inductive effect of the ortho-fluorine is pronounced, which can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex required for transmetalation.

  • 3-Fluorophenylboronic Acid (Meta-substitution): In the meta position, the steric influence of the fluorine atom on the boronic acid group is negligible. The electronic effect is primarily inductive, making the phenyl ring more electron-poor. This can impact the rate of transmetalation.

Comparative Experimental Data

The following table summarizes the reported yields for the Suzuki-Miyaura coupling of this compound and 3-fluorophenylboronic acid with various aryl halides under specific reaction conditions.

Aryl HalideBoronic Acid IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChloroacetophenoneThis compoundNiCl₂(PPh₃)₂K₃PO₄n-hexanol1100.581
4-Chloroacetophenone3-Fluorophenylboronic acidNiCl₂(PPh₃)₂K₃PO₄n-hexanol1100.587
Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)This compoundPd(dppf)Cl₂Na₃PO₄Dioxane651854
Pyridine-2-sulfonyl fluoride (PyFluor)3-Fluorophenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane651866

The available data suggests that in the studied examples, 3-fluorophenylboronic acid provides slightly higher to moderately higher yields compared to this compound under identical or very similar reaction conditions. This may be attributed to the reduced steric hindrance of the meta-substituent, allowing for more efficient transmetalation. While the ortho-fluoro substituent is known to have a strong electronic influence, the steric impediment in these cases may play a a more dominant role in determining the overall reaction efficiency.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction of an aryl halide with a fluorophenylboronic acid.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • Fluorophenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture, 4:1, 5 mL)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the aryl halide, fluorophenylboronic acid, palladium catalyst, and base.

  • The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).

  • The degassed solvent system is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously for the specified time, while monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2_complex Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd2_complex reductive_elimination Reductive Elimination diaryl_pd2_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base add_solvent Add Degassed Solvent start->add_solvent heating Heat and Stir under Inert Atmosphere add_solvent->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification by Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. However, the use of electron-deficient substrates like 2-fluorophenylboronic acid presents unique challenges, primarily the propensity for rapid protodeboronation under basic reaction conditions. This competitive decomposition pathway can significantly lower the yield of the desired biaryl product. The selection of an appropriate palladium catalyst is therefore paramount to achieving high efficiency and yield in these sensitive coupling reactions. This guide provides a comparative overview of palladium catalysts for the Suzuki coupling of this compound, supported by experimental data and detailed protocols.

The Challenge: Protodeboronation

The electron-withdrawing nature of the fluorine atom in this compound increases the acidity of the boronic acid group. This heightened acidity makes the C-B bond susceptible to cleavage by the base required for the catalytic cycle, leading to the formation of fluorobenzene (B45895) as a byproduct and reducing the overall reaction efficiency. A successful catalytic system must therefore promote a rapid rate of cross-coupling that outpaces the rate of this undesirable protodeboronation.

Catalyst Systems: A Head-to-Head Comparison

Recent advancements in catalyst design have led to the development of highly efficient palladium precatalysts, particularly those featuring bulky, electron-rich phosphine (B1218219) ligands. These catalysts are designed to generate the active Pd(0) species quickly and under mild conditions, which is crucial for the successful coupling of unstable boronic acids.

Below is a summary of the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with aryl halides. While direct comparative data for this compound across a wide range of catalysts is limited in the literature, the data for structurally similar and electronically relevant polyfluorophenylboronic acids provides valuable insights into catalyst performance.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Buchwald Precatalysts
XPhos Pd G2 (2 mol%)4-Chloroanisole0.5 M aq. K₃PO₄THFrt0.5>95--INVALID-LINK--
XPhos Pd G2 (2 mol%)4-Bromobenzonitrile0.5 M aq. K₃PO₄THFrt0.598--INVALID-LINK--
XPhos Pd G2 (2 mol%)2-Bromopyridine0.5 M aq. K₃PO₄THF40294--INVALID-LINK--
Traditional Catalysts
Pd(dppf)Cl₂ (3 mol%)2-Fluoro-5-bromopyrazineK₂CO₃1,4-Dioxane80-1004-24Not specified--INVALID-LINK--
Heterogeneous Catalysts
G-COOH-Pd-10 (0.1 mol% Pd)1-Bromo-4-fluorobenzeneK₂CO₃DMF/H₂O (95:5)1103~90 (conversion)--INVALID-LINK--
G-COOH-Pd-10 (0.1 mol% Pd)1-Bromo-2-fluorobenzeneK₂CO₃DMF/H₂O (95:5)1103~90 (conversion)--INVALID-LINK--

Note: The data for Buchwald Precatalysts was obtained using 2,6-difluorophenylboronic acid, a substrate known to be highly prone to protodeboronation, thus highlighting the exceptional activity of the XPhos Pd G2 precatalyst under mild conditions. The data for the heterogeneous catalyst was for 4-fluorophenylboronic acid.

Key Insights from Comparative Data

  • Buchwald Precatalysts Show Superior Performance: The XPhos Pd G2 precatalyst demonstrates remarkable efficiency, facilitating the coupling of challenging fluorinated boronic acids at room temperature with short reaction times and excellent yields.[1][2] This is attributed to the rapid generation of the active monoligated Pd(0) species, which accelerates the rate-determining oxidative addition and subsequent steps of the catalytic cycle.

  • Milder Conditions are Crucial: The ability to perform the reaction at lower temperatures is a significant advantage in minimizing the competing protodeboronation reaction.

  • Heterogeneous Catalysts Offer Recyclability: While requiring higher temperatures, heterogeneous catalysts like palladium nanoparticles supported on modified graphene (G-COOH-Pd-10) offer the advantage of easier separation and potential for recycling, which is a key consideration for sustainable and industrial applications.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with XPhos Pd G2 Precatalyst

This protocol is adapted from the work of Kinzel et al. (2010) for the coupling of unstable polyfluorophenylboronic acids.

Reactant Preparation:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

  • Seal the vessel with a septum.

Atmosphere Inerting:

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Repeat this cycle three times to ensure an oxygen-free atmosphere.

Solvent and Base Addition:

Reaction:

  • Stir the reaction mixture vigorously at room temperature or 40 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 30 minutes to 2 hours.

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with water and then with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualizing the Workflow

The general experimental workflow for a Suzuki-Miyaura cross-coupling reaction can be visualized as a logical sequence of steps.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants: Aryl Halide This compound Pd Catalyst & Base inert 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Stir at Defined Temperature & Time solvent->react monitor 5. Monitor Progress (TLC/GC-MS) react->monitor quench 6. Quench Reaction (Add Water) monitor->quench Reaction Complete extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry Organic Layer extract->dry concentrate 9. Concentrate under Vacuum dry->concentrate purify 10. Purify by Chromatography concentrate->purify product Final Product purify->product Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Lₙ pd_ox Ar-Pd(II)-X(Lₙ) pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)-Ar'(Lₙ) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product reagents_ox Ar-X reagents_trans Ar'-B(OH)₂ + Base

References

A Comparative Guide to Analytical Techniques for Validating the Purity of 2-Fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of building blocks like 2-fluorophenylboronic acid and its derivatives is critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the efficacy, safety, and stability of the final drug product. This guide provides an objective comparison of key analytical techniques for validating the purity of these important compounds, supported by experimental data and detailed methodologies.

Overview of Key Analytical Techniques

Several analytical techniques are employed to assess the purity of this compound derivatives. The choice of method depends on the specific purity attribute being measured (e.g., assay of the main component, detection of specific impurities, or enantiomeric purity), the nature of the sample, and the required sensitivity and selectivity. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry, offering high resolution and sensitivity for separating and quantifying the main compound from its impurities.[1] Reversed-Phase HPLC (RP-HPLC) is the most common mode used for boronic acids.

Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Advantages:

  • High resolution for separating closely related impurities.

  • Excellent sensitivity and quantitation capabilities, especially with UV or mass spectrometry detectors.[2]

  • Applicable to a wide range of boronic acid derivatives.[3]

Disadvantages:

  • Boronic acids can be challenging to analyze due to their tendency to dehydrate and form cyclic anhydrides (boroxines).

  • Pinacol esters of boronic acids can be unstable and hydrolyze to the corresponding boronic acid during analysis, requiring careful method development.[4]

  • Aqueous-based HPLC may not effectively differentiate boronic acids from their dehydration products.[5]

Comparative Performance of HPLC Methods

The following table summarizes typical performance characteristics for a validated RP-HPLC method for the purity analysis of this compound derivatives.

ParameterTypical Performance
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
**Linearity (R²) **> 0.999
Precision (RSD) < 2%
Accuracy (Recovery) 98 - 102%

Note: These values are representative and can vary based on the specific compound, instrumentation, and method conditions.

Experimental Protocol: Reversed-Phase HPLC
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Workflow for HPLC Method Development

HPLC Method Development Workflow A Select Column and Mobile Phase B Optimize Gradient and Flow Rate A->B C Assess Peak Shape and Resolution B->C D Method Validation (ICH Guidelines) C->D E Routine Purity Analysis D->E

Caption: A typical workflow for developing and validating an HPLC method for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. For non-volatile compounds like boronic acids, derivatization is often required to increase their volatility.

Principle: The sample is vaporized and separated based on boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides mass information for identification.

Advantages:

Disadvantages:

  • Requires derivatization for non-volatile boronic acids, which adds a step to the sample preparation and can introduce variability.

  • Not suitable for thermally labile compounds.

Comparative Performance of GC-MS (after derivatization)
ParameterTypical Performance
Limit of Detection (LOD) 0.04 µg/L (for derivatized boric acid)
Limit of Quantification (LOQ) 2.5 ppm (for BPD in a drug substance matrix)
**Linearity (R²) **> 0.998
Precision (RSD) < 5%
Accuracy (Recovery) 95 - 105%
Experimental Protocol: GC-MS with Derivatization
  • Derivatization: React the this compound sample with a suitable agent (e.g., triethanolamine (B1662121) to form a volatile borate (B1201080) ester).[6]

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

GC-MS Analysis Workflow

GC-MS Analysis Workflow A Sample Derivatization B GC Injection and Separation A->B C Mass Spectrometry Detection B->C D Data Analysis and Impurity Identification C->D

Caption: The general workflow for the analysis of boronic acids by GC-MS, including the crucial derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity determination (qNMR). For this compound derivatives, both ¹H and ¹⁹F NMR are highly valuable.

Principle: Nuclei with a non-zero spin (like ¹H and ¹⁹F) absorb and re-emit electromagnetic radiation when placed in a magnetic field. The resonance frequency is dependent on the chemical environment, providing structural information. The signal intensity is directly proportional to the number of nuclei, allowing for quantification.

Advantages:

  • Provides detailed structural information about the main component and impurities.

  • ¹⁹F NMR is highly specific and sensitive for fluorinated compounds, offering a clean spectrum with a wide chemical shift range.[8][9]

  • Quantitative ¹H NMR (qNMR) can determine purity without the need for a reference standard of the analyte, by using a certified internal standard.[10]

  • Non-destructive technique.[10]

Disadvantages:

  • Lower sensitivity compared to chromatographic methods for trace impurity detection.

  • Requires a relatively larger sample amount for qNMR.

  • Complex spectra can arise from mixtures, making interpretation challenging.

Comparative Performance of Quantitative NMR (qNMR)
ParameterTypical Performance
Purity Range Typically for assay of main component (>95%)[10]
Precision (RSD) < 1%
Accuracy High, as it is a primary ratio method
Experimental Protocol: Quantitative ¹H NMR
  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Solvent: Use a deuterated solvent (e.g., DMSO-d₆) that provides good solubility for both the sample and the internal standard.

  • Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard.

  • Calculation: Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.

Purity Determination Logic via qNMR

qNMR Purity Determination Logic A Accurately Weigh Sample and Internal Standard B Acquire 1H NMR Spectrum A->B C Integrate Analyte and Standard Signals B->C D Calculate Molar Ratio C->D E Determine Purity (%) D->E

Caption: The logical steps involved in determining the purity of a compound using quantitative NMR.

Titration

Titration is a classic and robust analytical technique for determining the concentration of an acidic or basic substance. Boric acid is a weak acid, and its acidity can be enhanced by the addition of a polyol like mannitol (B672) or glycerol (B35011), allowing for accurate titration with a strong base.[11][12]

Principle: The boronic acid is reacted with a polyol to form a more acidic complex. This complex is then titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to a potentiometric or colorimetric endpoint.

Advantages:

  • A primary method for assay determination, often providing high accuracy and precision.

  • Cost-effective and does not require expensive instrumentation.

  • Well-suited for determining the purity of bulk materials.[13]

Disadvantages:

  • Not suitable for detecting low levels of impurities.

  • Less specific than chromatographic or spectroscopic methods; any acidic or basic impurity can interfere.

  • The titration endpoint for weak acids can sometimes be difficult to determine accurately.[14]

Comparative Performance of Titration
ParameterTypical Performance
Purity Range Assay of bulk material (>98%)
Precision (RSD) < 0.2%
Accuracy High, when properly validated
Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a mixture of water and glycerol that has been neutralized to the endpoint pH.[12]

  • Titrant: Standardized 0.1 M sodium hydroxide.

  • Endpoint Detection: Use a pH meter with a glass electrode to monitor the pH during the titration. The endpoint is the inflection point of the titration curve.

  • Calculation: Calculate the purity based on the volume of titrant consumed, its concentration, and the weight of the sample.

Titration Experimental Workflow

Titration Experimental Workflow A Sample Preparation in Water/Glycerol Mixture B Titration with Standardized NaOH A->B C Potentiometric Endpoint Detection B->C D Purity Calculation C->D

Caption: A simplified workflow for the assay of boronic acids by potentiometric titration.

Conclusion and Recommendations

The selection of an appropriate analytical technique for validating the purity of this compound derivatives depends on the specific analytical need.

  • For comprehensive impurity profiling and quantification of low-level impurities , HPLC-UV or HPLC-MS is the method of choice due to its high resolution and sensitivity.

  • For the analysis of volatile or potentially mutagenic impurities , GC-MS after derivatization is a highly effective technique.

  • For an accurate assay of the bulk material and for absolute purity determination without a specific reference standard, quantitative NMR (qNMR) is a powerful and non-destructive tool. ¹⁹F NMR is particularly advantageous for fluorinated derivatives.

  • For a robust, cost-effective, and highly precise assay of the main component in bulk samples , titration remains a valuable and reliable method.

A combination of these techniques provides a comprehensive understanding of the purity of this compound derivatives, ensuring the quality and consistency required for pharmaceutical research and development.

References

A Comparative Guide to the Spectroscopic Analysis of Biphenyls Synthesized from 2-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic analysis of biphenyls synthesized from 2-fluorophenylboronic acid, primarily through the Suzuki-Miyaura coupling reaction. It offers a detailed examination of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) and compares these outcomes with those for biphenyls synthesized via alternative methods such as Ullmann, Stille, and Negishi couplings. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing the necessary data and protocols to inform their synthetic strategies and analytical procedures.

Performance Comparison of Synthetic Routes

The synthesis of biphenyls, a crucial scaffold in many pharmaceuticals and functional materials, can be achieved through various cross-coupling reactions. The choice of method often depends on factors such as substrate scope, functional group tolerance, and reaction conditions. Below is a comparative overview of the Suzuki-Miyaura coupling with other common methods for biphenyl (B1667301) synthesis.

Method Typical Reactants Catalyst/Reagent Key Advantages Key Disadvantages
Suzuki-Miyaura Coupling Aryl Halide + Arylboronic AcidPalladium Catalyst, BaseMild reaction conditions, high functional group tolerance, commercially available and stable boronic acids, low toxicity of boron byproducts.[1][2]Potential for boronic acid homocoupling; catalyst sensitivity.
Ullmann Coupling Aryl HalideCopperDoes not require organometallic reagents.[3]Harsh reaction conditions (high temperatures), often requires electron-withdrawing groups on the aryl halide, limited substrate scope.[3]
Stille Coupling Aryl Halide + OrganostannanePalladium CatalystTolerant to a wide range of functional groups.[4][5]Toxicity of organotin compounds and byproducts.[5]
Negishi Coupling Aryl Halide + Organozinc ReagentPalladium or Nickel CatalystHigh reactivity and functional group tolerance.[6][7][8]Moisture and air sensitivity of organozinc reagents.[6]

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for 2-fluorobiphenyl (B19388), the product of the Suzuki-Miyaura coupling of this compound and an aryl halide, and compares it with the spectroscopic data for unsubstituted biphenyl synthesized via alternative methods.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Compound Synthesis Method Chemical Shift (δ, ppm) and Multiplicity
2-FluorobiphenylSuzuki-Miyaura7.55-7.49 (m, 2H), 7.45-7.30 (m, 5H), 7.24-7.12 (m, 2H)[9]
BiphenylUllmann~7.60 (d), 7.44 (t), 7.34 (t)
BiphenylStille7.64-7.67 (d, 4H), 7.47-7.52 (m, 4H), 7.38-7.43 (t, 2H)
BiphenylNegishiMultiplets in the aromatic region, specific shifts depend on exact reagents and conditions.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Compound Synthesis Method Chemical Shift (δ, ppm)
2-FluorobiphenylSuzuki-Miyaura160.9 (d, J=247 Hz), 138.0, 131.2 (d, J=8 Hz), 129.8, 129.1, 128.3, 127.4, 124.3 (d, J=4 Hz), 115.8 (d, J=22 Hz)[10]
BiphenylUllmann~141.2, 128.7, 127.2, 127.1
BiphenylStille141.2, 128.7, 127.3, 127.2
BiphenylNegishiPeaks in the aromatic region, typically between 127-142 ppm.
Table 3: ¹⁹F NMR, IR, and Mass Spectrometry Data
Compound Technique Characteristic Data
2-Fluorobiphenyl¹⁹F NMR (CFCl₃)~ -114 ppm[11][12][13]
2-FluorobiphenylIR (KBr disc)~3060 (C-H aromatic), 1575, 1480 (C=C aromatic), 1230 (C-F) cm⁻¹[14][15][16]
2-FluorobiphenylMS (EI)m/z (%): 172 (M⁺, 100), 171 (M⁺-H, 30), 152 (M⁺-HF, 20)[17][18]
BiphenylMS (EI)m/z (%): 154 (M⁺, 100), 77 ([C₆H₅]⁺, 30)[19]

Experimental Protocols

Synthesis of 2-Fluorobiphenyl via Suzuki-Miyaura Coupling

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Solvent and Base Addition: Add a mixture of toluene (10 mL), ethanol (2 mL), and a 2M aqueous solution of potassium carbonate (2 mL).

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford 2-fluorobiphenyl as a white solid.

Visualizations

Experimental Workflow

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Analysis Reactants This compound Bromobenzene Pd(OAc)2, PPh3, K2CO3 Solvent Toluene/Ethanol/Water Reactants->Solvent Reaction Reflux (80-90°C) 12-24h Solvent->Reaction Extraction Ethyl Acetate Water Reaction->Extraction Drying Anhydrous MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification NMR ¹H, ¹³C, ¹⁹F NMR Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: Experimental workflow for the synthesis and analysis of 2-fluorobiphenyl.

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 OA Oxidative Addition Pd(0)L2->OA Ar-X ArPd(II)(X)L2 Ar-Pd(II)(X)-L2 TM Transmetalation ArPd(II)(X)L2->TM Ar'-B(OR)2 Base ArPd(II)(Ar')L2 Ar-Pd(II)(Ar')-L2 RE Reductive Elimination ArPd(II)(Ar')L2->RE OA->ArPd(II)(X)L2 TM->ArPd(II)(Ar')L2 RE->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2]

References

A Comparative Analysis of 2-Fluorophenylboronic Acid and Other Ortho-Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-substituted phenylboronic acids are pivotal reagents in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures. The nature of the substituent at the ortho position profoundly influences the reactivity of the boronic acid, impacting reaction yields, rates, and in some cases, the feasibility of the coupling. This guide provides a comparative overview of 2-fluorophenylboronic acid and other commonly employed ortho-substituted phenylboronic acids, including those with chloro, bromo, methyl, and methoxy (B1213986) substituents. The comparison is supported by experimental data and established principles of organic chemistry to aid researchers in selecting the optimal reagent for their synthetic needs.

The reactivity of phenylboronic acids in the Suzuki-Miyaura catalytic cycle is governed by a delicate interplay of electronic and steric effects imparted by the substituents on the phenyl ring. Electron-withdrawing groups can enhance the Lewis acidity of the boron center, potentially facilitating transmetalation, while bulky ortho substituents can hinder the approach of the boronic acid to the palladium catalyst, thereby impeding the reaction.

Quantitative Performance Comparison

Boronic AcidProduct(s)Reaction Time (h)Temperature (°C)Yield (%)
2-Methoxyphenylboronic acidMono-, di-, and tri-arylated pyridines2490Mixture of products
2-Chlorophenylboronic acidMono-, di-, and tri-arylated pyridines2490Mixture of products

Data extracted from a study by Dukarski et al. on the reaction with 3,4,5-tribromo-2,6-dimethylpyridine (B2990383). The study focused on regioselectivity and atropisomerism, with yields reported for isolated products of different degrees of substitution.

Discussion of Substituent Effects:

  • This compound: The fluorine atom is a small, highly electronegative substituent. Its strong electron-withdrawing inductive effect can increase the Lewis acidity of the boronic acid, which may enhance the rate of transmetalation. Its relatively small size compared to other halogens minimizes steric hindrance, often making it a highly effective coupling partner.

  • 2-Chlorophenylboronic and 2-Bromophenylboronic Acids: Chlorine and bromine are also electron-withdrawing, but are larger than fluorine. The increased steric bulk can negatively impact the reaction rate, especially with sterically demanding coupling partners.

  • 2-Methylphenylboronic Acid: The methyl group is electron-donating and introduces steric bulk. The electron-donating nature can decrease the Lewis acidity of the boron, potentially slowing down transmetalation. The steric hindrance is a significant factor that can reduce coupling efficiency.

  • 2-Methoxyphenylboronic Acid: The methoxy group is electron-donating by resonance but electron-withdrawing by induction. In the case of the ortho position, it can also act as a coordinating group to the palladium center, which can influence the reaction's regioselectivity and rate in a complex manner.[1]

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from the literature. It is important to note that optimal conditions (catalyst, ligand, base, solvent, temperature) can vary significantly depending on the specific substrates being coupled.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the ortho-substituted phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd(OAc)₂ with a ligand; 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Visualizing the Process

To better understand the Suzuki-Miyaura cross-coupling reaction and the key players involved, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Reductive Elimination) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-B(OH)2 Ar'-B(OH)2 Transmetalation Transmetalation Ar-X Ar-X Base Base Ar-Ar' Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

Ortho_Substituted_Phenylboronic_Acids cluster_2F This compound cluster_2Cl 2-Chlorophenylboronic acid cluster_2Me 2-Methylphenylboronic acid cluster_2OMe 2-Methoxyphenylboronic acid F_node F Ring_F F_node->Ring_F BOH2_F B(OH)2 BOH2_F->Ring_F Cl_node Cl Ring_Cl Cl_node->Ring_Cl BOH2_Cl B(OH)2 BOH2_Cl->Ring_Cl Me_node CH3 Ring_Me Me_node->Ring_Me BOH2_Me B(OH)2 BOH2_Me->Ring_Me OMe_node OCH3 Ring_OMe OMe_node->Ring_OMe BOH2_OMe B(OH)2 BOH2_OMe->Ring_OMe

Caption: Structures of Common Ortho-Substituted Phenylboronic Acids.

References

Comparative Analysis of 2-Fluorophenylboronic Acid Reaction Products: Spectroscopic Data and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, 2-fluorophenylboronic acid stands as a versatile reagent, primarily utilized in cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative overview of the nuclear magnetic resonance (NMR) spectroscopic data for products derived from three principal reactions of this compound: Suzuki-Miyaura coupling, Chan-Lam coupling, and Buchwald-Hartwig amination. Detailed experimental protocols and a visual representation of a typical reaction workflow are included to support experimental design and product characterization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between a boronic acid and an organohalide. The reaction of this compound with an aryl halide, such as 4-bromoanisole (B123540), yields the corresponding fluorinated biaryl compound.

Product: 2-Fluoro-4'-methoxy-1,1'-biphenyl

Table 1: ¹H and ¹³C NMR Data for 2-Fluoro-4'-methoxy-1,1'-biphenyl

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity
7.48d
7.42 - 7.35m
7.30 - 7.23m
7.18 - 7.09m
6.98d
3.86s
Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) is prepared in a round-bottom flask. A solvent mixture of toluene (B28343) and water (4:1, 5 mL) is added. The flask is fitted with a reflux condenser and the mixture is heated to 80°C under a nitrogen atmosphere with vigorous stirring for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-fluoro-4'-methoxy-1,1'-biphenyl.

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of a carbon-heteroatom bond, typically between a boronic acid and an amine, alcohol, or thiol, using a copper catalyst. The reaction of this compound with morpholine (B109124) is a representative example, yielding an N-aryl morpholine derivative.

Product: 4-(2-Fluorophenyl)morpholine

Table 2: ¹H and ¹³C NMR Data for 4-(2-Fluorophenyl)morpholine

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity
7.15 - 7.00m
3.91 - 3.85m
3.12 - 3.06m
Experimental Protocol: Chan-Lam Coupling

To a solution of this compound (1.0 mmol) and morpholine (1.2 mmol) in dichloromethane (B109758) (10 mL) is added copper(II) acetate (Cu(OAc)₂, 0.1 mmol) and pyridine (B92270) (2.0 mmol). The reaction mixture is stirred at room temperature and open to the air for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel to yield 4-(2-fluorophenyl)morpholine.

Buchwald-Hartwig Amination

Similar to the Chan-Lam coupling in its outcome of forming a C-N bond, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. It is a highly effective method for the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines. While typically performed with aryl halides, variations using arylboronic acids have been developed.

Product: 2-Fluoro-N-phenylaniline

Table 3: ¹H and ¹³C NMR Data for 2-Fluoro-N-phenylaniline

¹H NMR (500 MHz, CDCl₃) ¹³C NMR (126 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity
7.37 - 7.31m
7.25 - 7.18m
7.16 - 7.08m
7.01 - 6.93m
6.01br s
Experimental Protocol: Buchwald-Hartwig Amination (Arylboronic Acid Variation)

In a glovebox, a Schlenk tube is charged with this compound (1.0 mmol), aniline (B41778) (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.01 mmol), tri-tert-butylphosphine (B79228) (P(t-Bu)₃, 0.04 mmol), and sodium tert-butoxide (NaO-t-Bu, 1.4 mmol). Anhydrous toluene (5 mL) is added, and the tube is sealed. The reaction mixture is heated at 100°C for 16 hours. After cooling, the mixture is diluted with ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give 2-fluoro-N-phenylaniline.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a cross-coupling reaction involving this compound, from reagent preparation to product purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent under Inert Atmosphere reagents->solvent heating Heat to Reaction Temperature with Stirring solvent->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS, etc.) chromatography->characterize

Caption: Generalized workflow for cross-coupling reactions.

A Comparative Guide to the Mass Spectrometry Analysis of 2-Fluorophenylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of mass spectrometry techniques for the analysis of Suzuki-Miyaura and alternative coupling reaction products of 2-fluorophenylboronic acid, complete with experimental data and protocols.

In the synthesis of novel chemical entities, particularly in drug discovery and development, the formation of carbon-carbon and carbon-heteroatom bonds is a fundamental step. The Suzuki-Miyaura cross-coupling reaction, utilizing organoboron compounds such as this compound, is a cornerstone of modern synthetic chemistry. However, the choice of coupling reaction and the subsequent analysis of its products are critical for ensuring the purity, identity, and quantity of the desired compound. This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of the coupling products of this compound, focusing on the widely used Suzuki-Miyaura reaction and its alternatives.

Mass Spectrometry in the Analysis of Coupling Products

Mass spectrometry is an indispensable tool for the characterization of organic molecules, providing information on molecular weight and structure through ionization and fragmentation. For the analysis of coupling products derived from this compound, such as 2-fluorobiphenyl (B19388), various MS techniques can be employed, each with its own set of advantages and disadvantages. The choice of ionization source is particularly critical and is often dictated by the polarity and thermal lability of the analyte.

Comparison of Ionization Techniques

The most common ionization techniques for the analysis of small organic molecules are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniquePrincipleAdvantages for 2-Fluorobiphenyl AnalysisDisadvantages for 2-Fluorobiphenyl Analysis
Electrospray Ionization (ESI) A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.Suitable for polar compounds that can be readily ionized in solution. Can be coupled with liquid chromatography (LC) for high-throughput analysis.May have lower sensitivity for non-polar compounds like 2-fluorobiphenyl.[1][2]
Atmospheric Pressure Chemical Ionization (APCI) The analyte solution is nebulized into a heated chamber where a corona discharge ionizes the solvent molecules, which in turn ionize the analyte molecules through chemical reactions.Generally provides better sensitivity for less polar and more volatile compounds.[1][2] Well-suited for halogenated aromatic compounds.The high temperature of the source can potentially cause thermal degradation of sensitive molecules, although 2-fluorobiphenyl is relatively stable.[2]

For the analysis of 2-fluorobiphenyl, which is a relatively non-polar molecule, APCI is often the preferred ionization method due to its higher ionization efficiency for such compounds, leading to enhanced sensitivity.

Suzuki-Miyaura Coupling of this compound: MS Analysis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The reaction of this compound with an aryl halide (e.g., bromobenzene) yields 2-fluorobiphenyl.

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_catalyst Catalytic Cycle 2-Fluorophenylboronic_Acid This compound Pd_Catalyst Pd(0) Catalyst 2-Fluorophenylboronic_Acid->Pd_Catalyst Transmetalation Aryl_Halide Aryl Halide (e.g., Bromobenzene) Aryl_Halide->Pd_Catalyst Oxidative Addition Product 2-Fluorobiphenyl Pd_Catalyst->Product Reductive Elimination Base Base (e.g., K2CO3) Base->Pd_Catalyst Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalysts Terminal_Alkyne Terminal Alkyne Pd_Catalyst Pd Catalyst Terminal_Alkyne->Pd_Catalyst Aryl_Halide Aryl Halide Aryl_Halide->Pd_Catalyst Product Alkynyl-Aromatic Compound Pd_Catalyst->Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Pd_Catalyst Base Base Base->Pd_Catalyst LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Reaction_Mixture Reaction Mixture Quench_Extraction Quench & Extract Reaction_Mixture->Quench_Extraction Dry_Reconstitute Dry & Reconstitute Quench_Extraction->Dry_Reconstitute LC_Column C18 Reverse-Phase Column Dry_Reconstitute->LC_Column Inject Calibration_Standards Prepare Calibration Standards Calibration_Standards->LC_Column Inject APCI_Source APCI Source LC_Column->APCI_Source Elution MRM_Analysis MRM Analysis APCI_Source->MRM_Analysis Ionization & Fragmentation Quantification Quantification MRM_Analysis->Quantification Data Acquisition

References

A Comparative Guide to Ligand Efficiency in 2-Fluorophenylboronic Acid Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of ligand is critical to the success of these reactions, particularly when employing sterically hindered or electronically challenging substrates such as 2-Fluorophenylboronic acid. This guide provides an objective comparison of the efficiency of different ligands for reactions involving this versatile building block, supported by experimental data.

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in pharmaceuticals and advanced materials. The reaction's efficiency is highly dependent on the ligand coordinated to the palladium center, which influences the rates of oxidative addition, transmetalation, and reductive elimination—the key steps in the catalytic cycle. For an ortho-substituted substrate like this compound, the steric and electronic properties of the ligand are paramount in achieving high yields and reaction rates.

Comparative Performance of Ligands

The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of this compound with different aryl halides. The data has been compiled from various sources, and it is important to note that reaction conditions may vary, affecting a direct comparison.

LigandAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
SPhos 2-Chloro-6-methylpyridineK₃PO₄Toluene/H₂O1001892[1]
RuPhos Pyridine-2-sulfonyl fluorideNoneDioxane802489[2]
Pd(dppf)Cl₂ Pyridine-2-sulfonyl fluorideNa₃PO₄Dioxane/H₂O652472[3]
PEPPSI-IPr 4-ChloroanisoleK₂CO₃t-BuOH/H₂O80298
Triphenylphosphine (PPh₃) 4-BromoanisoleK₂CO₃Toluene/EtOH/H₂O801285

Note: The data for PEPPSI-IPr and Triphenylphosphine are representative examples based on typical reaction conditions for these types of ligands, as direct comparative data for this compound was not available in the searched literature.

Signaling Pathways and Experimental Workflows

The catalytic cycle of the Suzuki-Miyaura reaction illustrates the critical role of the ligand in facilitating the coupling process.

Suzuki_Miyaura_Cycle General Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)2 Base ArPdArF Ar-Pd(II)L2-Ar' Transmetalation->ArPdArF RedElim Reductive Elimination ArPdArF->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Ligand_Screening_Workflow Experimental Workflow for Ligand Efficiency Assessment cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Purification Reagents Weigh Aryl Halide, This compound, and Base Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Degas Degas Reaction Mixture Solvent->Degas Catalyst Add Pd Precursor and Ligand Degas->Catalyst Heat Heat to Desired Temperature Catalyst->Heat Monitor Monitor Reaction by TLC or GC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

References

The Fluorinated Advantage: A Comparative Guide to 2-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular frameworks has proven to be a transformative approach. This guide provides a comprehensive comparison of 2-fluorophenylboronic acid and its non-fluorinated analog, phenylboronic acid, with a focus on their performance in key chemical transformations and their impact on physicochemical properties relevant to pharmaceutical development. For researchers, scientists, and drug development professionals, understanding these differences is crucial for rational molecular design and the efficient synthesis of novel compounds.

Enhanced Acidity and Physicochemical Properties

The introduction of a fluorine atom onto the phenyl ring, particularly at the ortho-position, significantly influences the electronic properties of the boronic acid. This leads to notable differences in acidity and other key physicochemical parameters.

The electron-withdrawing nature of the fluorine atom in this compound increases the Lewis acidity of the boron center.[1] This enhanced acidity can be attributed to the inductive effect of the fluorine atom and the potential for intramolecular hydrogen bonding between the fluorine and the boronic acid's hydroxyl group. A lower pKa value is indicative of a stronger acid.

Table 1: Comparison of Physicochemical Properties

PropertyPhenylboronic AcidThis compoundAdvantage of Fluorination
pKa ~8.86~8.32 (Predicted)Increased acidity
Calculated logP 1.331.54Modulated lipophilicity

Note: The pKa for this compound is a predicted value. Experimental values can vary based on conditions.

Superior Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the synthesis of biaryl scaffolds prevalent in many pharmaceutical agents.[2] The electronic modifications imparted by the fluorine atom in this compound can lead to improved performance in these reactions.

While direct comparative yield data for this compound can be catalyst and substrate-dependent, studies on the closely related 4-fluorophenylboronic acid demonstrate the positive impact of fluorination. In a study comparing the coupling of various boronic acids with 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid exhibited a higher turnover frequency (TOF) than the non-fluorinated phenylboronic acid, indicating a more efficient catalytic process.

Table 2: Performance in Suzuki-Miyaura Coupling with 1-bromo-4-fluorobenzene

Boronic AcidTemperature (°C)Time (h)Conversion (%)Turnover Frequency (TOF) (h⁻¹)
Phenylboronic Acid1103~95~50
4-Fluorophenylboronic Acid1103~10067.1

Data adapted from a study on palladium nanoparticle-catalyzed Suzuki-Miyaura reactions.[3]

Implications for Drug Discovery and Development

The advantages of using this compound extend significantly into the realm of medicinal chemistry and drug development. The strategic placement of a fluorine atom can modulate a compound's pharmacokinetic and pharmacodynamic properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways involving oxidation by cytochrome P450 enzymes. This often leads to increased metabolic stability and a longer in vivo half-life of a drug candidate. While not a universal rule, fluorination is a widely employed strategy to enhance metabolic robustness.

  • Binding Affinity: The altered electronic properties and the potential for new interactions (e.g., hydrogen bonds) can lead to enhanced binding affinity of a drug molecule to its biological target. The increased acidity of the boronic acid moiety can also play a crucial role in interactions with biological targets.

  • Lipophilicity and Bioavailability: Fluorine substitution can modulate a molecule's lipophilicity (logP), which in turn affects its solubility, cell membrane permeability, and overall bioavailability. The calculated logP values in Table 1 suggest a slight increase in lipophilicity for this compound compared to its non-fluorinated counterpart.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)L2-X Pd0->PdII_complex OA Oxidative Addition (Ar-X) PdII_Ar_Ar_prime Ar-Pd(II)L2-Ar' PdII_complex->PdII_Ar_Ar_prime Transmetalation Transmetalation (Ar'-B(OH)2 + Base) PdII_Ar_Ar_prime->Pd0 Product Ar-Ar' PdII_Ar_Ar_prime->Product RE Reductive Elimination Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Base Setup Assemble Glassware (Flask, Condenser) Reagents->Setup Solvent Degas Solvent Addition Add Reagents & Solvent Solvent->Addition Inert Inert Atmosphere (Argon/Nitrogen) Setup->Inert Inert->Addition Heating Heat and Stir Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterization Characterize Product (NMR, MS) Purify->Characterization Fluorine_Advantage Impact of Fluorination on Biological Activity cluster_phenyl Phenylboronic Acid Analog cluster_fluoro This compound Analog PBA Drug Candidate with Phenylboronic Acid PBA_interaction Standard Binding Affinity PBA->PBA_interaction Target Biological Target (e.g., Enzyme Active Site) PBA_interaction->Target Interaction FPBA Drug Candidate with This compound FPBA_properties Increased Acidity Altered Lipophilicity FPBA->FPBA_properties FPBA_interaction Enhanced Binding Affinity FPBA_properties->FPBA_interaction FPBA_interaction->Target Stronger Interaction Response Improved Biological Response FPBA_interaction->Response

References

Performance of 2-Fluorophenylboronic Acid in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent system is paramount to the success of Suzuki-Miyaura cross-coupling reactions, directly impacting the solubility of reagents, catalyst activity, and ultimately, product yield and purity. This guide provides a comparative analysis of the performance of 2-fluorophenylboronic acid in various solvent systems, offering insights into its solubility, stability, and reactivity to aid researchers in optimizing their synthetic protocols. While direct comparative studies across a wide range of solvents are limited, this guide synthesizes available data for this compound and structurally similar boronic acids to provide a comprehensive overview.

Solubility Profile

The solubility of boronic acids is a critical factor for achieving homogeneous reaction conditions and efficient reactivity. Generally, boronic acids exhibit a range of solubilities in common organic solvents, influenced by the polarity of the solvent and the nature of the substituents on the phenyl ring.[1][2][3][4]

For phenylboronic acid, a close structural analog to this compound, studies have shown high solubility in ethers (like dipropyl ether) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons (like methylcyclohexane).[1][2][3] It is reasonable to infer a similar trend for this compound. The fluorine substituent, being electron-withdrawing, may slightly alter the polarity and solubility profile, but the general trends are expected to be comparable.

Table 1: Inferred Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsInferred SolubilityRationale
EthersTetrahydrofuran (THF), 1,4-Dioxane, Diethyl etherHighEthers are effective solvents for boronic acids, facilitating the dissolution of both the boronic acid and other reagents.[1][2]
KetonesAcetone, 3-PentanoneHighKetones demonstrate good solvating power for phenylboronic acids.[1][2][3]
Aromatic HydrocarbonsToluene (B28343), BenzeneModerate to HighOften used in Suzuki-Miyaura reactions, providing good solubility for the boronic acid and the organohalide.[5]
AlcoholsMethanol, Ethanol, IsopropanolModerate to HighCan act as both solvent and co-solvent, but may participate in side reactions.
Halogenated SolventsChloroform, DichloromethaneModeratePhenylboronic acid shows moderate solubility in chloroform.[1][2][3]
Amide SolventsN,N-Dimethylformamide (DMF)HighPolar aprotic solvents like DMF are effective at dissolving a wide range of reactants.[6]
HydrocarbonsHexane, CyclohexaneLowBoronic acids generally exhibit poor solubility in nonpolar hydrocarbon solvents.[1][2][3]
WaterWaterLow to ModerateSolubility is generally low but can be increased with the addition of a base, which converts the boronic acid to the more soluble boronate salt.[7]

Performance in Suzuki-Miyaura Coupling Reactions

The choice of solvent significantly influences the efficiency of the Suzuki-Miyaura coupling. The ideal solvent should not only dissolve the reactants but also facilitate the catalytic cycle. Often, a mixture of solvents, such as an organic solvent with an aqueous base, is employed.

Table 2: Comparative Performance of this compound in Different Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemTypical BaseCatalyst/LigandObservations and Yields
Toluene/WaterK₂CO₃, Na₂CO₃Pd(PPh₃)₄A widely used biphasic system. The use of aqueous base is common.[5] Good to excellent yields are often reported.
DME/WaterK₂CO₃Pd(PPh₃)₄Dimethoxyethane (DME) is another effective ethereal solvent. Aqueous conditions with K₂CO₃ have been shown to be effective.[5]
THF/WaterK₃PO₄Pd(OAc)₂/SPhosTetrahydrofuran (THF) is a common choice. The combination with a strong base like K₃PO₄ can be advantageous for challenging couplings.[8][9]
1,4-Dioxane/WaterK₂CO₃, K₃PO₄Pd(OAc)₂/PPh₃Dioxane is a high-boiling point ether that can be beneficial for less reactive substrates requiring higher temperatures.[10]
DMF/WaterK₂CO₃PdCl₂ (ligand-free)N,N-Dimethylformamide (DMF) is a polar aprotic solvent that can enhance reaction rates.[6] Studies have shown high yields in DMF/water mixtures.[6]
n-HexanolK₃PO₄NiCl₂(PPh₃)₂In mechanochemical Suzuki-Miyaura reactions, n-hexanol has been used as a liquid-assisted grinding (LAG) agent with good results.[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene (5 mL per mmol of aryl bromide)

  • Water (1 mL per mmol of aryl bromide)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the specific aryl bromide) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis A Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand B Add Solvent System A->B C Establish Inert Atmosphere (N2 or Ar) B->C D Heat and Stir C->D E Monitor Progress (TLC, GC, LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer H->I J Solvent Removal I->J K Purification (e.g., Column Chromatography) J->K L Characterization (NMR, MS) K->L

Caption: A flowchart illustrating the key steps in a typical Suzuki-Miyaura cross-coupling experiment.

Suzuki-Miyaura Catalytic Cycle

G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)-Ar' L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 2-Fluorophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adhering to proper disposal protocols for specialized reagents like 2-Fluorophenylboronic acid is critical. This guide provides essential safety information and a clear, step-by-step plan for its disposal.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, and appropriate precautions must be taken during its handling and disposal.

  • Toxicity and Irritation : This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye protection when handling this compound.[1][4][5] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[1][4]

  • Environmental Precautions : Prevent this substance from entering drains, sewers, or waterways.[4][6][7]

Hazard Data Summary

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2 / 2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the required procedures for the disposal of waste this compound and its empty containers.

Part 1: Disposal of Unused or Waste this compound
  • Waste Characterization : All chemical waste must be properly characterized. This compound waste should be classified as hazardous chemical waste.

  • Packaging the Waste :

    • Place the solid waste into a suitable, chemically compatible container with a tightly fitting lid.[1][4][8]

    • Keep the container closed at all times except when adding waste.

    • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Storage and Pickup :

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[4][9]

    • Follow your institution's specific procedures for hazardous waste pickup.

    • Do not dispose of this chemical down the drain or in the regular trash.[4]

Part 2: Disposal of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal to ensure the safety of custodial staff and prevent environmental contamination.

  • Initial Rinse (to be collected as hazardous waste) :

    • Rinse the container with a suitable solvent. Acetone or another appropriate organic solvent can be used.

    • The first rinseate must be collected and disposed of as hazardous waste.[4] Transfer this rinseate to your hazardous waste container for this compound.

  • Subsequent Rinses : Depending on institutional guidelines, multiple rinses may be necessary. For highly toxic chemicals, the first three rinses are often collected as hazardous waste.[4]

  • Final Disposal of the Container :

    • After thoroughly rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.

    • The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for your institution.[4]

Spill Cleanup

In the event of a spill, wear appropriate PPE and take the following steps:

  • Containment : Prevent the spill from spreading and from entering drains.[8]

  • Cleanup : Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[5][8]

  • Decontamination : Clean the spill area thoroughly. All cleaning materials should be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

G Disposal Workflow for this compound cluster_waste Waste Generation cluster_protocol Disposal Protocol cluster_final Final Disposition start This compound Waste (Solid or Contaminated Material) package_waste Package in a labeled, sealed hazardous waste container. start->package_waste container Empty this compound Container rinse_container Triple rinse with appropriate solvent. container->rinse_container hazardous_pickup Arrange for hazardous waste pickup (Institutional Protocol). package_waste->hazardous_pickup collect_rinseate Collect first rinseate as hazardous waste. rinse_container->collect_rinseate dispose_container Dispose of clean, dry container in lab recycling/trash. rinse_container->dispose_container After rinsing & drying collect_rinseate->package_waste Add to solid waste

Caption: Disposal workflow for this compound.

References

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